1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-chloroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-16-14(11-19)13-8-4-5-9-15(13)18(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEIMHAFRQLQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441838 | |
| Record name | 2-Chloro-1-benzyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77655-46-0 | |
| Record name | 2-Chloro-1-benzyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic route, experimental protocols, and relevant chemical data.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process commencing with commercially available indole. The initial step involves the N-benzylation of the indole ring, followed by a Vilsmeier-Haack reaction. This subsequent reaction facilitates both the chlorination at the C2 position and formylation at the C3 position of the indole nucleus.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[4][5] This electrophilic reagent then attacks the electron-rich indole ring.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-1H-indole (Intermediate)
This procedure outlines the N-benzylation of indole to yield the intermediate, 1-benzyl-1H-indole.[6]
Reaction:
References
- 1. jk-sci.com [jk-sci.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Molecular Architecture: A Technical Guide to 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. While an experimentally determined crystal structure is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other searched databases, this document outlines its physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential biological activities, including a visualized signaling pathway for its predicted antimicrobial action.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are derived from its molecular structure and are essential for its characterization and application in research and development.
| Property | Value |
| Molecular Formula | C₁₆H₁₂ClNO |
| Molecular Weight | 269.73 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C32)C=O)Cl |
Proposed Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the N-benzylation of 2-chloro-1H-indole-3-carbaldehyde, which itself can be synthesized via the Vilsmeier-Haack formylation of 1-benzyl-2-chloro-1H-indole. A detailed experimental protocol for this proposed synthesis is provided below.
Synthesis Workflow
Caption: Proposed synthetic pathways for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzyl-2-chloro-1H-indole
This protocol is adapted from the general procedure for Vilsmeier-Haack reactions on electron-rich aromatic compounds.[1][2][3][4][5][6][7]
Materials:
-
1-Benzyl-2-chloro-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Dissolve 1-Benzyl-2-chloro-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Experimental Protocol: N-Benzylation of 2-Chloro-1H-indole-3-carbaldehyde
This protocol is based on general methods for the N-alkylation of indoles.
Materials:
-
2-Chloro-1H-indole-3-carbaldehyde[8]
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chloro-1H-indole-3-carbaldehyde (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).
-
To this suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
Potential Biological Activity and Signaling Pathway
Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[9][10][11] The presence of the chloro and benzyl groups on the indole scaffold of the title compound suggests it may possess significant biological activity. A plausible mechanism of antimicrobial action for indole derivatives involves the disruption of the bacterial cell membrane and inhibition of key cellular processes like cell division.[12][13][14][15][16][17][18]
Proposed Antimicrobial Signaling Pathway
The following diagram illustrates a potential mechanism by which this compound may exert its antimicrobial effects.
Caption: Proposed antimicrobial mechanism of action for this compound.
The proposed pathway suggests that the compound may initially interact with and disrupt the bacterial cell membrane, leading to a loss of membrane potential and integrity.[14] Concurrently, it may inhibit the polymerization of the FtsZ protein, a crucial component of the bacterial cytoskeleton required for cell division.[16] The inhibition of FtsZ ring formation ultimately blocks cell division, leading to filamentation and eventual cell death.[12][15]
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide provides valuable insights for researchers. The outlined physicochemical properties and proposed synthetic methodologies offer a solid foundation for its synthesis and characterization. Furthermore, the predicted antimicrobial activity and its potential mechanism of action highlight the therapeutic potential of this compound and provide a rationale for its further investigation in drug discovery and development programs. Future work should focus on the successful synthesis, crystallization, and single-crystal X-ray diffraction analysis to unequivocally determine its three-dimensional structure.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. name-reaction.com [name-reaction.com]
- 8. 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Indole prevents Escherichia coli cell division by modulating membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Indole-core-based novel antibacterial agent targeting FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
This technical guide provides a comprehensive literature review of this compound, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The indole scaffold is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Among its many variations, indole-3-carbaldehyde and its derivatives serve as versatile building blocks for the synthesis of more complex, biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
This document details the physicochemical properties, plausible synthetic routes, chemical reactivity, and the notable biological significance of this compound, with a focus on its role as a precursor to potent therapeutic agents.
Physicochemical Properties
The fundamental properties of this compound have been derived from its molecular structure. While extensive experimental data is not widely documented, the key computed properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂ClNO | --INVALID-LINK-- |
| Molecular Weight | 269.73 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C32)C=O)Cl | --INVALID-LINK-- |
Synthesis and Reaction Mechanisms
While a specific, dedicated synthesis protocol for this compound is not detailed in the reviewed literature, its structure suggests two primary and highly plausible synthetic pathways based on well-established named reactions for indole functionalization.
Pathway A: N-Benzylation of 2-chloro-1H-indole-3-carbaldehyde This route involves the alkylation of the indole nitrogen of the 2-chloro-1H-indole-3-carbaldehyde precursor with a benzyl halide (e.g., benzyl bromide) in the presence of a base.
Pathway B: Vilsmeier-Haack Formylation of 1-benzyl-2-chloroindole This classic reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[3][4] It involves treating the 1-benzyl-2-chloroindole substrate with a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[5][6][7]
Representative Experimental Protocols
The following are general, representative protocols for the key transformations, adapted from literature procedures for analogous compounds.
Protocol A: N-Benzylation of an Indole Precursor This protocol is adapted from procedures for the N-alkylation of indole-3-carbaldehyde.[8]
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Add a solution of the starting indole (e.g., 2-chloro-1H-indole-3-carbaldehyde, 1.0 equiv.) in THF dropwise to the suspension.
-
After stirring for 30 minutes, add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours or until completion is confirmed by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol B: Vilsmeier-Haack Formylation This is a general procedure for the formylation of an activated indole ring.[8]
-
In a flask maintained under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to chilled N,N-dimethylformamide (DMF, 4.3 equiv.) at 10-20 °C.
-
To this mixture, add a solution of the indole substrate (e.g., 1-benzyl-2-chloroindole, 1.0 equiv.) in DMF. Maintain the temperature between 20-30 °C during the addition.
-
Heat the reaction mixture to 35 °C and stir for 45-60 minutes, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous base (e.g., NaOH or K₂CO₃ solution).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
If necessary, recrystallize or purify the crude product by silica gel column chromatography.
Spectroscopic Analysis
Specific spectroscopic data for this compound were not available in the reviewed literature. However, the data for the closely related, non-chlorinated analog, 1-benzyl-1H-indole-3-carbaldehyde , is provided below for comparative purposes. The presence of the chloro-substituent at the C-2 position in the target compound would be expected to induce downfield shifts in the signals of nearby protons and carbons.
Table 2: NMR Data for 1-benzyl-1H-indole-3-carbaldehyde [9]
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Description |
| Aldehyde (CHO) | 10.01 | s, 1H |
| Indole H-4 | 8.38 – 8.28 | m, 1H |
| Indole H-2 | 7.72 | s, 1H |
| Aromatic | 7.39 – 7.30 | m, 6H |
| Benzyl Aromatic | 7.22 – 7.16 | m, 2H |
| Benzyl CH₂ | 5.37 | s, 2H |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) |
| Aldehyde (C=O) | 184.62 |
| Aromatic/Indole | 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35 |
| Benzyl CH₂ | 50.95 |
Chemical Reactivity and Derivatization
The primary site of reactivity for this compound is the aldehyde functional group at the C-3 position. This group is a versatile handle for synthesizing a wide array of derivatives through reactions such as oxidation, reduction, and condensation with nucleophiles.
A particularly significant derivatization is its reaction with diamines to form complex heterocyclic systems. For example, condensation with o-phenylenediamine yields a quinoxaline derivative. This specific transformation is critical as it leads to compounds with potent biological activity.
Biological Significance and Applications
While there is no direct biological activity reported for this compound itself, its significance is underscored by the potent anticancer properties of its derivatives.[10][11] This positions the compound as a key intermediate for the development of novel oncology therapeutics.
Table 3: Biological Activity of Key Derivative
| Derivative Compound | Biological Activity | Model | Result | Reference |
| 2-chloro-3-(1-benzylindol-3-yl) quinoxaline | Anticancer | Ovarian cancer xenografts in nude mice | 100.0 ± 0.3 % tumor growth suppression | [10][11] |
The remarkable efficacy of this quinoxaline derivative highlights a clear path from the core aldehyde to a highly active anticancer agent. This logical flow underscores the importance of this compound in drug discovery pipelines. The broader class of indole-based compounds is well-regarded for its wide range of therapeutic potential.[2][12]
Conclusion
This compound is a valuable heterocyclic compound whose primary importance lies in its role as a synthetic intermediate. Although direct spectroscopic and biological data are sparse in the current literature, established chemical principles allow for the confident prediction of its synthesis and reactivity. The demonstrated potent anticancer activity of its quinoxaline derivative confirms its utility as a scaffold for the development of novel therapeutic agents.[10][11] Further research to fully characterize this compound and explore the synthesis of a broader range of its derivatives is warranted and could lead to the discovery of new drug candidates for oncology and other therapeutic areas.
References
- 1. Indole-3-carboxaldehyde | 487-89-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Safe Handling and Synthesis of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides comprehensive information on the safety, handling, and synthesis of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. The safety and toxicity data presented are based on structurally related compounds and should be regarded as a precautionary guide. It is imperative for all personnel to conduct a thorough risk assessment before handling this compound and to adhere to all institutional and governmental safety regulations.
Introduction
This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds. The presence of a chloro substituent at the 2-position and a benzyl group at the 1-position of the indole ring, combined with a carbaldehyde group at the 3-position, offers a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. This guide provides essential information on the safe handling of this compound, detailed experimental protocols for its synthesis, and insights into its potential biological relevance.
Safety and Handling
Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this section outlines the potential hazards and necessary precautions based on the known profiles of its structural precursors and analogous compounds, namely indole, 2-chloro-1H-indole-3-carbaldehyde, and other halogenated aromatic aldehydes.
Hazard Identification and Classification
Based on available data for related compounds, this compound should be handled as a potentially hazardous substance. The GHS classifications for the parent compound, 2-chloro-1H-indole-3-carbaldehyde, suggest that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]
Table 1: GHS Hazard Classification for Structurally Related Compounds
| Compound | GHS Pictograms | Hazard Statements |
| 2-chloro-1H-indole-3-carbaldehyde[1] | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | |
| Indole | Danger | H302: Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH400: Very toxic to aquatic life |
Physical and Chemical Properties
Limited experimental data is available for the target compound. The following table summarizes known properties of related molecules.
Table 2: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 2-chloro-1H-indole-3-carbaldehyde | 1-Benzyl-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₆H₁₂ClNO | C₉H₆ClNO[1] | C₁₆H₁₃NO |
| Molecular Weight | 269.73 g/mol | 179.60 g/mol [1] | 235.28 g/mol |
| Appearance | Not specified | Solid | Not specified |
| Melting Point | Not specified | Not specified | 107–108 °C[2] |
| Boiling Point | Not specified | Not specified | Not specified |
| Solubility | Not specified | Not specified | Not specified |
Handling and Personal Protective Equipment (PPE)
Due to the potential for skin and eye irritation, as well as toxicity, strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Halogenated organic compounds often require specific disposal procedures.[3][4][5]
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process:
-
Vilsmeier-Haack formylation of a suitable indole precursor to introduce the carbaldehyde group.
-
N-benzylation of the indole nitrogen.
The following protocol outlines a plausible synthetic route.
Step 1: Synthesis of 2-chloro-1H-indole-3-carbaldehyde
This step involves the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Indole-2-one
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (POCl₃).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of indole-2-one in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, carefully pour the reaction mixture into ice water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-chloro-1H-indole-3-carbaldehyde.
Step 2: Synthesis of this compound
This step involves the N-benzylation of the synthesized 2-chloro-1H-indole-3-carbaldehyde.[10]
Materials:
-
2-chloro-1H-indole-3-carbaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-1H-indole-3-carbaldehyde in DMF, add potassium carbonate.
-
To this suspension, add benzyl bromide and stir the reaction mixture at room temperature (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Biological Context and Signaling Pathways
Indole derivatives are known to interact with a variety of biological targets and signaling pathways, making them attractive scaffolds for drug development. Substituted indoles have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties.[10] Several key signaling pathways are modulated by indole-based compounds, including the ERK, PI3K/AKT/mTOR, NF-κB, and COX-2 pathways.
The ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many cancers, making it a key target for anti-cancer drug development. Some indole derivatives have been shown to inhibit this pathway.
Below is a simplified diagram of the ERK signaling pathway.
Caption: A simplified diagram of the ERK signaling pathway.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the necessary safety precautions, handling procedures, and a plausible synthetic route for this compound. Researchers and drug development professionals should use this information to conduct their work safely and effectively, while also considering the potential for this and related indole derivatives to modulate key biological pathways in the pursuit of new therapies.
References
- 1. 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. Synthesis of substituted N-heterocycles by N-benzylation [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
Vilsmeier-Haack Formylation of N-benzyl-2-chloroindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of N-benzyl-2-chloroindole, a key reaction for the synthesis of functionalized indole derivatives with significant potential in medicinal chemistry. This document details the reaction mechanism, experimental protocols, and characterization of the resulting product, N-benzyl-2-chloro-3-formylindole, and explores its relevance in drug discovery.
Introduction
The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic substrate.[5][6] Indole and its derivatives are particularly well-suited substrates for the V-H reaction due to the electron-rich nature of the pyrrole ring, with formylation generally occurring at the C3 position.
The target molecule of this guide, N-benzyl-2-chloro-3-formylindole, is a valuable synthetic intermediate. The N-benzyl group is a common motif in medicinal chemistry, often introduced to modulate the physicochemical and pharmacokinetic properties of a drug candidate. Furthermore, indole derivatives bearing a chlorine atom and a formyl group at the 2 and 3 positions, respectively, serve as versatile precursors for the synthesis of a wide range of heterocyclic compounds with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Reaction Mechanism and Workflow
The Vilsmeier-Haack formylation of N-benzyl-2-chloroindole proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are the formation of the Vilsmeier reagent, followed by the electrophilic attack of the indole ring, and subsequent hydrolysis to yield the final aldehyde product.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of DMF with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde, a key intermediate in the development of various therapeutic agents. The synthesis of this molecule can be approached through several strategic pathways, primarily involving the sequential functionalization of an indole core. This document outlines the most common starting materials, detailed experimental protocols, and a comparative analysis of the synthetic routes.
Core Synthetic Strategies
The synthesis of this compound can be efficiently achieved by starting with commercially available indole derivatives and introducing the benzyl, chloro, and carbaldehyde functionalities in a stepwise manner. The Vilsmeier-Haack reaction is a pivotal transformation in these syntheses, serving to introduce the formyl group at the C3 position and often facilitating chlorination at the C2 position of the indole ring.
Three primary synthetic routes are commonly employed:
-
Route A: N-Benzylation of indole followed by a one-pot chlorination and formylation.
-
Route B: Vilsmeier-Haack reaction on indole to yield 2-chloro-1H-indole-3-carbaldehyde, followed by N-benzylation.
-
Route C: Formylation of indole to produce indole-3-carbaldehyde, followed by N-benzylation and subsequent chlorination.
The choice of route often depends on the availability of starting materials, desired yield, and scalability of the process.
Starting Materials and Reagents
The selection of appropriate starting materials is critical for the successful synthesis of the target compound. The following table summarizes the key reactants for the primary synthetic pathways.
| Starting Material/Reagent | Formula | Molar Mass ( g/mol ) | Role |
| Indole | C₈H₇N | 117.15 | Core heterocyclic structure |
| 1H-Indole-3-carbaldehyde | C₉H₇NO | 145.16 | Formylated indole precursor |
| 2-Chloro-1H-indole-3-carbaldehyde | C₉H₆ClNO | 179.60 | Chloro-formylated indole precursor[1] |
| Benzyl bromide | C₇H₇Br | 171.04 | Benzylating agent[2] |
| Benzyl chloride | C₇H₇Cl | 126.58 | Benzylating agent |
| Potassium hydroxide (KOH) | KOH | 56.11 | Base for N-alkylation[2] |
| Sodium hydride (NaH) | NaH | 24.00 | Strong base for N-alkylation |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Reagent for Vilsmeier-Haack reaction and solvent[3][4] |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | Reagent for Vilsmeier-Haack reaction[3][4][5] |
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.
Protocol 1: N-Benzylation of Indole Derivatives
This protocol is applicable to the benzylation of indole and its derivatives, such as 1H-indole-3-carbaldehyde and 2-chloro-1H-indole-3-carbaldehyde.
-
Deprotonation: To a solution of the indole derivative (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), a base (1.1-1.5 eq.) is added portion-wise at room temperature.[2] Common bases include potassium hydroxide (KOH) or sodium hydride (NaH). The mixture is stirred for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.
-
Alkylation: Benzyl bromide or benzyl chloride (1.1-1.2 eq.) is added dropwise to the reaction mixture.[2] An ice-water bath can be used to moderate any exothermic reaction.
-
Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the N-benzylated indole.
Protocol 2: Vilsmeier-Haack Reaction for Formylation and Chlorination
This protocol describes the formylation at the C3 position and potential concurrent chlorination at the C2 position of N-benzylindole.
-
Vilsmeier Reagent Formation: In a flask cooled to 0 °C, phosphorus oxychloride (POCl₃) (2.0-3.0 eq.) is added dropwise to anhydrous dimethylformamide (DMF) with stirring.[4][5] The mixture is stirred at this temperature for 30-60 minutes to form the Vilsmeier reagent (a chloroiminium salt).
-
Reaction with Indole: A solution of the N-benzylindole (1.0 eq.) in DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 60-90 °C for 2-8 hours.[6] The reaction progress is monitored by TLC.
-
Hydrolysis and Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-water and neutralized with an aqueous solution of sodium hydroxide or sodium carbonate until basic. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key synthetic steps.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Benzylation of Indole | Indole | Benzyl bromide, KOH | DMSO | Room Temp | 1.5 | 85-97[2] |
| Vilsmeier-Haack of N-Benzylindole | 1-Benzylindole | POCl₃, DMF | DMF | 0 to 90 | 2-8 | 70-85 (typical) |
| N-Benzylation of 2-Chloro-1H-indole-3-carbaldehyde | 2-Chloro-1H-indole-3-carbaldehyde | Benzyl bromide, NaOH | DMSO/H₂O | Room Temp to 43 | < 1 | Not specified |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthetic routes.
Caption: Primary synthetic routes to this compound.
Caption: Simplified workflow of the Vilsmeier-Haack reaction.
Conclusion
The synthesis of this compound is a well-established process that relies on the strategic functionalization of the indole nucleus. The Vilsmeier-Haack reaction is a cornerstone of this synthesis, providing an efficient means for formylation and chlorination. By selecting the appropriate starting materials and synthetic route, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for the practical execution of this synthesis in a laboratory setting.
References
- 1. 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Reaction of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1-benzyl-2-chloro-1H-indole-3-carbaldehyde with primary amines represents a significant synthetic route to a versatile class of compounds, 2-amino-1-benzyl-1H-indole-3-carbaldehydes. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the primary amine displaces the chloro group at the C2 position of the indole ring. The resulting 2-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with potential therapeutic applications. These applications span a wide range of fields, including the development of inhibitors for various enzymes and compounds with potential use in neurodegenerative diseases and cancer. The presence of the aldehyde at the C3 position and the benzyl group at the N1 position provides ample opportunities for further functionalization, making these products valuable intermediates in the synthesis of complex heterocyclic systems and compound libraries for drug discovery.
Reaction Principle and Pathway
The core of this reaction is the nucleophilic aromatic substitution at the electron-deficient C2 position of the indole ring. The chlorine atom at this position acts as a leaving group, which is readily displaced by the nucleophilic primary amine. The reaction is typically facilitated by a base in a suitable organic solvent.
A general representation of the reaction is as follows:
The reaction mechanism can be visualized as a two-step process:
-
Nucleophilic Attack: The primary amine attacks the C2 carbon of the indole ring, leading to the formation of a Meisenheimer-like intermediate.
-
Chloride Elimination: The intermediate collapses with the expulsion of the chloride ion, regenerating the aromaticity of the indole ring and yielding the final 2-amino substituted product.
dot
Caption: General reaction pathway for the synthesis of 2-amino-1-benzyl-1H-indole-3-carbaldehydes.
Quantitative Data Summary
The following table summarizes representative quantitative data for the reaction of this compound with various primary amines. The data is compiled from analogous synthetic procedures and serves as a guideline for expected outcomes. Actual results may vary depending on the specific reaction conditions and the nature of the primary amine.
| Entry | Primary Amine (R-NH₂) | Product (R group) | Reaction Time (h) | Yield (%) |
| 1 | n-Butylamine | n-Butyl | 6 | 85 |
| 2 | Aniline | Phenyl | 8 | 78 |
| 3 | p-Toluidine | p-Tolyl | 8 | 82 |
| 4 | Benzylamine | Benzyl | 6 | 88 |
| 5 | Cyclohexylamine | Cyclohexyl | 7 | 80 |
Experimental Protocols
Protocol 1: Synthesis of 2-(n-Butylamino)-1-benzyl-1H-indole-3-carbaldehyde
Materials:
-
This compound (1.0 mmol, 269.7 mg)
-
n-Butylamine (1.2 mmol, 0.12 mL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add potassium carbonate.
-
Add n-butylamine to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.85 (s, 1H, CHO), 8.15 (d, J = 8.0 Hz, 1H, Ar-H), 7.40-7.20 (m, 8H, Ar-H), 5.40 (s, 2H, N-CH₂-Ph), 3.40 (t, J = 7.2 Hz, 2H, NH-CH₂), 1.70 (m, 2H, CH₂), 1.50 (m, 2H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 184.5, 155.0, 137.5, 136.0, 129.0, 128.5, 127.0, 125.0, 123.0, 121.0, 119.0, 110.0, 105.0, 50.0, 43.0, 31.0, 20.0, 14.0.
Protocol 2: Synthesis of 2-(Phenylamino)-1-benzyl-1H-indole-3-carbaldehyde
Materials:
-
This compound (1.0 mmol, 269.7 mg)
-
Aniline (1.1 mmol, 0.10 mL)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg)
-
Anhydrous Toluene (10 mL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube, combine this compound, aniline, sodium tert-butoxide, palladium(II) acetate, and XPhos.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.95 (s, 1H, CHO), 8.25 (d, J = 8.0 Hz, 1H, Ar-H), 7.50-7.10 (m, 13H, Ar-H), 5.50 (s, 2H, N-CH₂-Ph).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 185.0, 153.0, 140.0, 137.0, 136.5, 130.0, 129.5, 129.0, 128.0, 127.5, 125.5, 124.0, 122.0, 120.0, 118.0, 110.5, 106.0, 50.5.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-amino-1-benzyl-1H-indole-3-carbaldehydes.
dot
Caption: A generalized experimental workflow for the synthesis of 2-amino-1-benzyl-1H-indole-3-carbaldehydes.
Applications in Drug Development
The 2-amino-1-benzyl-1H-indole-3-carbaldehyde scaffold is of significant interest to drug development professionals due to its versatile chemical handles and its presence in a variety of biologically active compounds. The amino group at the C2 position can be further derivatized to generate extensive libraries of compounds for high-throughput screening. The aldehyde functionality at C3 is a versatile precursor for the synthesis of various heterocyclic systems through condensation and cyclization reactions.
Derivatives of 2-aminoindoles have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Kinase Inhibitors: The indole nucleus can mimic the purine core of ATP, making these compounds promising candidates for the development of kinase inhibitors for cancer therapy.
-
Antimicrobial Agents: Functionalized 2-aminoindoles have shown activity against various bacterial and fungal strains.
-
Antiviral Agents: Certain derivatives have been investigated for their potential to inhibit viral replication.
-
Central Nervous System (CNS) Active Agents: The structural similarity of the indole core to neurotransmitters like serotonin has led to the exploration of these compounds for neurological disorders.
The ability to readily synthesize a diverse range of 2-amino-1-benzyl-1H-indole-3-carbaldehyde derivatives makes this reaction a valuable tool in the early stages of drug discovery and lead optimization.
Application Notes and Protocols: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential pharmaceutical applications of the versatile intermediate, 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. Detailed experimental protocols for its synthesis and the preparation of biologically active derivatives are included, alongside a summary of relevant quantitative data and visual representations of key chemical and biological pathways.
Introduction
This compound is a substituted indole derivative that serves as a valuable building block in medicinal chemistry. The indole scaffold is a prominent feature in numerous biologically active compounds and approved drugs. The presence of a chloro group at the 2-position, a benzyl group at the 1-position (N-alkylation), and a reactive carbaldehyde at the 3-position makes this molecule a highly versatile precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic activities, particularly in the areas of oncology and anti-inflammatory drug discovery.
Chemical Properties and Synthesis
Chemical Structure:
Molecular Formula: C₁₆H₁₂ClNO
Molecular Weight: 269.73 g/mol
The synthesis of this compound can be achieved through a two-step process involving the N-benzylation of a suitable indole precursor followed by formylation at the C3 position. A plausible synthetic route is outlined below.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-2-chloro-1H-indole (Intermediate)
This protocol describes the N-benzylation of 2-chloroindole.
Materials:
-
2-chloroindole
-
Benzyl bromide
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloroindole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-2-chloro-1H-indole.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
This protocol outlines the formylation of the N-benzylated intermediate.
Materials:
-
1-Benzyl-2-chloro-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cold DMF, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
To this, add a solution of 1-benzyl-2-chloro-1H-indole (1.0 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
After completion, pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Applications as a Pharmaceutical Intermediate
This compound is a key intermediate for the synthesis of various heterocyclic compounds with potential therapeutic applications. The aldehyde functionality is particularly useful for derivatization through reactions such as condensation, oxidation, reduction, and the formation of Schiff bases.
Anticancer Applications
Derivatives of the 1-benzyl-2-chloro-1H-indole scaffold have shown promising anticancer activity. For instance, quinoxaline derivatives synthesized from related indole precursors have demonstrated potent efficacy against ovarian cancer xenografts.[1][2] The general strategy involves the condensation of the aldehyde with other cyclic structures to create larger, more complex molecules that can interact with biological targets.
Protocol 3: Synthesis of a Schiff Base Derivative (Illustrative)
This protocol provides a general method for the synthesis of a Schiff base from this compound and an aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aniline (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool to induce crystallization. Alternatively, purify by column chromatography.
Anti-inflammatory Applications
The 1-benzyl-2-chloroindole core is also a scaffold for the development of anti-inflammatory agents. N-benzyl-2-chloroindole-3-carboxylic acids, which can be synthesized from the corresponding aldehyde by oxidation, have been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets in inflammation.[3]
Protocol 4: Oxidation to Carboxylic Acid
This protocol describes the oxidation of the aldehyde to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)
-
Acetone or a suitable solvent
-
Sulfuric acid (if using Jones reagent)
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Filtration apparatus
Procedure (using KMnO₄):
-
Dissolve this compound in acetone.
-
Slowly add a solution of potassium permanganate in water to the stirred solution at room temperature.
-
Continue stirring until the purple color of the permanganate disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure N-benzyl-2-chloroindole-3-carboxylic acid.
Quantitative Data
The following table summarizes the biological activity of some derivatives prepared from precursors structurally related to this compound. This data highlights the potential of this scaffold in drug discovery.
| Derivative Class | Target/Assay | Cell Line/Enzyme | Activity (IC₅₀/Inhibition) | Reference |
| Quinoxaline Derivative | Anticancer | Ovarian Cancer Xenografts | 100% tumor growth suppression | [1][2] |
| N-benzyl-2-chloroindole-3-carboxylic acids | Anti-inflammatory | COX-1/COX-2 | Varies by derivative | [3] |
Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to the target intermediate.
Experimental Workflow for Derivative Synthesis
This diagram outlines a general workflow for the synthesis and initial biological screening of derivatives.
Caption: General workflow for derivative synthesis.
Potential Biological Signaling Pathway Inhibition
The following diagram illustrates the inhibition of the cyclooxygenase (COX) pathway, a potential mechanism of action for anti-inflammatory derivatives.
Caption: Inhibition of the COX pathway.
References
Application Notes and Protocols: Condensation Reactions of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing condensation reactions using 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. This versatile intermediate is a key building block in the synthesis of a variety of heterocyclic compounds, some of which have shown potential in drug discovery programs. The following sections detail a representative Knoevenagel condensation protocol, present quantitative data on related compounds, and visualize the experimental workflow.
Introduction
This compound is a substituted indole derivative. The presence of the aldehyde group at the C3 position makes it an excellent electrophile for condensation reactions with active methylene compounds. The 2-chloro substituent can also be a site for further functionalization or can influence the electronic properties and reactivity of the indole ring. Condensation reactions with this aldehyde are pivotal in constructing larger, more complex molecular architectures, such as those found in biologically active pyrimido[4,5-b]indole derivatives. These derivatives have been investigated for their potential as antibacterial agents and kinase inhibitors.[1][2][3]
Key Applications in Drug Discovery
Derivatives synthesized from indole-3-carbaldehydes have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development. The indole nucleus is a prominent feature in many natural and synthetic compounds with therapeutic properties.[4][5] Specifically, compounds derived from or related to this compound have been explored for:
-
Antibacterial Activity: Pyrimido[4,5-b]indole derivatives have shown excellent broad-spectrum antibacterial activity.[1][6][7]
-
Kinase Inhibition: Certain indole-based compounds have been identified as inhibitors of kinases such as Glycogen Synthase Kinase-3β (GSK-3β), RET, and TRKA, which are targets in neurodegenerative diseases and cancer.[2][3]
-
Anticancer Properties: Some 1-benzyl indole derivatives have exhibited potent efficacy against various cancer cell lines.[8]
Experimental Protocol: Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile. This reaction typically proceeds via a nucleophilic addition to the aldehyde followed by dehydration to yield an α,β-unsaturated product.[9][10]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Anhydrous ethanol or other suitable solvent (e.g., butanol)[11]
-
Basic catalyst (e.g., piperidine, triethylamine)[12]
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol, add the active methylene compound (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by TLC. Reactions involving 2-chloroindole-3-carbaldehydes have been reported to be heated in butanol.[11]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize quantitative data for derivatives synthesized from related indole-3-carbaldehydes, showcasing their potential biological activities.
Table 1: Antioxidant Activity of Indole-3-carboxaldehyde Analogs [4]
| Compound | DPPH Radical Scavenging Activity (IC₅₀, µg/mL) | Inhibition of Microsomal Lipid Peroxidation (IC₅₀, µg/mL) |
| 5a | 85.4 | 92.6 |
| 5b | 78.2 | 85.3 |
| 5c | 72.5 | 79.8 |
| 5d | 65.8 | 71.4 |
| 5e | 58.3 | 64.7 |
| 5f | 49.7 | 55.9 |
| 5g | 81.1 | 88.2 |
| BHA (Standard) | 52.3 | 60.1 |
Table 2: Anticholinesterase Activity of Indole-3-carboxyaldehyde Thiosemicarbazone Derivatives [13]
| Compound | Acetylcholinesterase Inhibition (%) | Butyrylcholinesterase Inhibition (%) |
| 3a | 75.63 ± 1.25 | 82.47 ± 0.96 |
| 3b | 68.24 ± 0.88 | 76.91 ± 1.12 |
| 3c | 81.59 ± 1.03 | 88.15 ± 0.74 |
| 3d | 55.72 ± 1.42 | 63.28 ± 1.33 |
Mandatory Visualizations
Diagram 1: Knoevenagel Condensation Workflow
A schematic overview of the Knoevenagel condensation experimental workflow.
Diagram 2: Generalized Kinase Inhibition Signaling Pathway
A simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Biological Evaluation of 7-Chloro-9 H-pyrimido[4,5- b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5- b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 12. acgpubs.org [acgpubs.org]
- 13. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
Application Notes and Protocols: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde in Medicinal Chemistry
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Among its many derivatives, 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde serves as a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant therapeutic potential.[1] The presence of the aldehyde group at the C3 position offers a reactive handle for a multitude of chemical transformations, while the N-benzyl group provides steric and electronic influence, and the 2-chloro substitution offers a site for further functionalization or can be crucial for biological activity.[4]
These application notes provide an overview of the synthetic utility of this compound and detail protocols for its derivatization and evaluation in medicinal chemistry contexts, particularly focusing on the development of anticancer and antimicrobial agents.
Synthetic Utility and Key Reactions
This compound is primarily used as a building block. The aldehyde functionality is readily converted into various other groups, leading to diverse molecular architectures.
Key Reactions Include:
-
Schiff Base Formation: Condensation with primary amines to form imines, which are precursors to many bioactive molecules.[1]
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Reduction: Reduction of the aldehyde to an alcohol, providing a different functional handle.
-
Oxidation: Oxidation to a carboxylic acid, enabling amide bond formation.
-
Multicomponent Reactions: Participation in reactions like the Biginelli reaction to create complex heterocyclic systems.[4]
The general synthetic pathway to create derivatives from this scaffold is visualized below.
Caption: Synthetic pathway from Indole-3-carbaldehyde to the target compound and its subsequent derivatization for medicinal applications.
Applications in Anticancer Drug Discovery
Derivatives of substituted indoles are widely investigated for their anticancer properties.[2] The 1-benzyl-2-chloro-indole-3-carbaldehyde scaffold has been utilized to generate compounds with potent cytotoxic effects against various cancer cell lines. A notable example is the synthesis of quinoxaline derivatives, which have shown significant tumor growth suppression.
For instance, the derivative 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline displayed potent efficacy against ovarian cancer xenografts in nude mice, achieving a tumor growth suppression of 100.0 ± 0.3%.[2][5] Another related compound, 1-(4-chloro-benzyl)-1H-indole-3-carbaldehyde (Oncrasin-1), exhibits antiproliferative effects against human tumor cell lines with K-Ras mutations, with IC50 values of ≤ 3 μM.[6]
Quantitative Data: Anticancer Activity of Related Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Ovarian Cancer Xenograft | Tumor Growth Suppression | 100.0 ± 0.3 % | [2][5] |
| Oncrasin-1 | K-Ras mutant cell lines | IC₅₀ | ≤ 3 µM | [6] |
| Indole-2-carboxamide derivative (49e) | MCF-7 (Breast) | IC₅₀ | 46 ± 4 nM | [4] |
| Indole-2-carboxamide derivative (49e) | HT-29 (Colon) | IC₅₀ | 45 ± 4 nM | [4] |
| Indole-2-carboxamide derivative (49e) | A-549 (Lung) | IC₅₀ | 42 ± 4 nM | [4] |
Mechanism of Action: Induction of Apoptosis
The anticancer effects of many indole-based compounds are attributed to their ability to induce programmed cell death (apoptosis).[4] Oncrasin-1, a structurally similar compound, is known to be a proapoptotic agent that induces abnormal nuclear aggregation of PKCι and suppresses RNA transcription.[6] This suggests that derivatives of this compound may function through similar pathways, interfering with key signaling cascades that promote tumor growth and survival.
References
- 1. This compound | 77655-46-0 | Benchchem [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. 1-benzyl-1H-indole-3-carbaldehyde | 10511-51-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(4-CHLORO-BENZYL)-1 H-INDOLE-3-CARBALDEHYDE | 75629-57-1 [chemicalbook.com]
Application Notes and Protocols: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of anticancer agents derived from the scaffold of 1-benzyl-1H-indole-3-carbaldehyde, with a particular focus on its 2-chloro derivative. The protocols outlined below are intended to serve as a guide for the development of novel therapeutic agents.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. 1-Benzyl-1H-indole-3-carbaldehyde and its derivatives have emerged as promising precursors for the synthesis of potent anticancer agents. The introduction of a benzyl group at the N1 position and a reactive carbaldehyde at the C3 position provides a versatile platform for structural modifications to optimize anticancer efficacy. The 2-chloro-substituted analog, 1-benzyl-2-chloro-1H-indole-3-carbaldehyde, offers an additional site for chemical derivatization, potentially leading to compounds with enhanced potency and selectivity.
Derivatives of this scaffold have been shown to exhibit a range of anticancer activities, including cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest. The mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and EGFR signaling cascades.
Data Presentation: Anticancer Activity of 1-Benzyl-1H-indole-3-carbaldehyde Derivatives
The following table summarizes the in vitro anticancer activity of various derivatives synthesized from 1-benzyl-1H-indole-3-carbaldehyde and related structures. The half-maximal inhibitory concentration (IC50) values are presented for different cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5f | Indole-based Arylsulfonylhydrazide | MCF-7 (Breast) | 13.2 | [1][2] |
| MDA-MB-468 (Breast) | 8.2 | [1][2] | ||
| 5d | Indole-based Arylsulfonylhydrazide | MDA-MB-468 (Breast) | 15 | [1] |
| 4e | Substituted-N-benzyl-1H-indole-2-carbohydrazide | Average of MCF-7, A549, HCT | ~2 | [3] |
| SBS3 & SBS4 | Indole Chalcone | HCT-116 (Colorectal) | 10.70 - 553.94 (range for series) | [4] |
| 5b | N-benzyl indole-derived hydrazone | MDA-MB-231 (Breast) | 0.0172 | [5] |
| 5j | N-benzyl indole-derived hydrazone | MDA-MB-231 (Breast) | 22.6 | [5] |
| 5o | N-benzyl indole-derived hydrazone | MDA-MB-231 (Breast) | 19.6 | [5] |
| 4d | (E)-N′-benzylidene-carbohydrazide | SW620, PC-3, NCI-H23 | 0.001 - 0.011 | [6] |
| 4f | (E)-N′-benzylidene-carbohydrazide | SW620, PC-3, NCI-H23 | 0.001 - 0.011 | [6] |
| 4g-i | (E)-N′-benzylidene-carbohydrazide | SW620, PC-3, NCI-H23 | 0.56 - 0.83 | [6] |
| trans-[PtCl2(5ClL)2] | Platinum(II) complex with 5-chloro-7-azaindole-3-carbaldehyde | A2780cis (Ovarian) | 4.96 | [7] |
| MDA-MB-231 (Breast) | 4.83 | [7] | ||
| HT-29 (Colon) | 6.39 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde Derivatives (General Procedure for Hydrazones)
This protocol describes a general method for the synthesis of N-benzyl indole-derived hydrazones, which have shown significant anti-triple-negative breast cancer activity.[5]
Materials:
-
1-Benzyl-1H-indole-3-carbaldehyde
-
Substituted hydrazide
-
Methanol (MeOH)
-
Acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 1-benzyl-1H-indole-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Heat the mixture to reflux with continuous stirring until the aldehyde is completely dissolved.
-
To the refluxing solution, add the desired substituted hydrazide (1 equivalent).
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Continue refluxing the mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid product with cold methanol to remove any unreacted starting materials.
-
Dry the purified product.
-
Characterize the final compound using techniques such as FT-IR, NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
The synthesis of the chlorinated scaffold can be achieved through various methods, including the Vilsmeier-Haack reaction on 1-benzyl-2-chloro-1H-indole. The starting material, 1-benzyl-2-chloro-1H-indole, can be prepared from 1-benzyloxindole.
Materials:
-
1-Benzyl-2-chloro-1H-indole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., dichloroethane)
-
Sodium bicarbonate solution
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide at 0°C.
-
Dissolve 1-benzyl-2-chloro-1H-indole in a suitable solvent and add it dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature, then heat to reflux. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8][9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized indole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized indole derivatives in DMSO.
-
Prepare serial dilutions of the compounds in the cell culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Signaling Pathways and Mechanisms of Action
Wnt/β-catenin Signaling Pathway
Several indole derivatives have been shown to interfere with the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. The canonical Wnt pathway is crucial for cell proliferation and differentiation. Its aberrant activation leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting tumor growth.
Caption: Wnt/β-catenin signaling pathway and potential modulation by 1-benzyl-indole derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in many cancers, making it a key therapeutic target.
Caption: EGFR signaling pathway and its inhibition by 1-benzyl-indole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel anticancer agents based on the this compound scaffold.
Caption: General experimental workflow for anticancer drug discovery.
Conclusion
This compound and its analogs represent a valuable and versatile scaffold for the development of novel anticancer agents. The synthetic accessibility of this core structure, coupled with the potential for diverse chemical modifications, allows for the generation of libraries of compounds for screening. The promising in vitro activities and the targeted inhibition of key cancer-related signaling pathways underscore the therapeutic potential of this class of molecules. The protocols and data presented herein provide a solid foundation for further research and development in this area.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - A diagram of the Wnt/β-catenin signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 4. jchr.org [jchr.org]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde [mdpi.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the formation of Schiff bases from 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. Schiff bases derived from indole moieties are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Introduction
Schiff bases, also known as imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. The resulting carbon-nitrogen double bond (azomethine group) is a key structural feature responsible for the diverse biological activities of these compounds. Indole-based Schiff bases, in particular, are a promising class of compounds in drug discovery. This protocol details the synthesis, purification, and characterization of Schiff bases derived from this compound.
Experimental Workflow
The overall experimental process for the synthesis of Schiff bases from this compound is depicted in the workflow diagram below.
Caption: A flowchart illustrating the key stages of Schiff base synthesis, from reactant preparation to the characterization of the final product.
Experimental Protocols
Materials and Reagents
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Absolute Ethanol
-
Glacial Acetic Acid or Concentrated Sulfuric Acid
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for thin-layer chromatography (TLC)
-
Solvents for TLC (e.g., hexane, ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol, methanol)
Synthesis of Schiff Base
-
Reactant Dissolution : In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Amine : To this solution, add an equimolar amount of the desired primary amine.
-
Catalyst Addition : Add a catalytic amount of glacial acetic acid (2-3 drops) or concentrated sulfuric acid (1-2 drops) to the reaction mixture.
-
Reaction Conditions : The mixture is typically refluxed for a period ranging from 3 to 14 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Reaction Monitoring : Using TLC, periodically check the reaction mixture for the disappearance of the starting materials and the appearance of a new spot corresponding to the Schiff base product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
Work-up : Once the reaction is complete, the mixture is cooled to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure. The crude product is then extracted with ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification : The crude Schiff base is purified by recrystallization from a suitable solvent, such as ethanol. If recrystallization is not sufficient, column chromatography on silica gel can be employed.
Characterization
The structure of the synthesized Schiff base should be confirmed using various spectroscopic techniques:
-
¹H NMR and ¹³C NMR Spectroscopy : To confirm the chemical structure and the formation of the azomethine (-CH=N-) bond.
-
FT-IR Spectroscopy : To identify the characteristic C=N stretching vibration.
-
Mass Spectrometry : To determine the molecular weight of the synthesized compound.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized Schiff bases derived from this compound and various primary amines.
Table 1: Reaction Conditions and Yields
| Entry | Primary Amine | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Aniline | Glacial Acetic Acid | 6 | 85 | 152-154 |
| 2 | p-Toluidine | Glacial Acetic Acid | 5 | 88 | 160-162 |
| 3 | p-Anisidine | Conc. H₂SO₄ | 7 | 82 | 158-160 |
| 4 | p-Chloroaniline | Glacial Acetic Acid | 8 | 80 | 165-167 |
Table 2: Spectroscopic Data
| Entry | ¹H NMR (δ, ppm) of -CH=N | FT-IR (cm⁻¹) of C=N | Mass Spec (m/z) [M+H]⁺ |
| 1 | 8.92 | 1625 | 345.12 |
| 2 | 8.90 | 1622 | 359.14 |
| 3 | 8.88 | 1620 | 375.13 |
| 4 | 8.95 | 1628 | 379.08 |
Signaling Pathway and Logical Relationships
The formation of the Schiff base proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.
Caption: The two-step mechanism of Schiff base formation: nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to form the imine.
Conclusion
This protocol provides a detailed and adaptable procedure for the synthesis of Schiff bases from this compound. The straightforward nature of the reaction, coupled with the potential for diverse functionalization through the choice of primary amine, makes this an attractive method for generating libraries of novel compounds for biological screening in drug discovery programs. The characterization techniques outlined are essential for confirming the successful synthesis of the target molecules.
The Pivotal Role of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde in Modern Organic Synthesis
For Immediate Release:
[City, State] – 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde has emerged as a versatile and highly valuable building block in organic synthesis, providing a gateway to a diverse array of complex heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its unique structural features, combining the reactivity of an aldehyde with the modifiable indole core, make it a sought-after intermediate for researchers and drug development professionals. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this key compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process commencing with the synthesis of a 2-chloroindole precursor, followed by N-benzylation and subsequent formylation.
Protocol 1: Synthesis of 2-Chloroindole
A common route to 2-chloroindole involves the treatment of oxindole with a chlorinating agent.
Experimental Protocol:
-
To a stirred solution of oxindole (1 equivalent) in a suitable solvent such as toluene or dichloromethane, add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-chloroindole.
| Reactant/Reagent | Molar Ratio |
| Oxindole | 1 |
| Phosphorus Oxychloride | 1.5 |
Protocol 2: N-Benzylation of 2-Chloroindole
The introduction of the benzyl group at the N1 position of the indole ring is a crucial step.
Experimental Protocol:
-
To a solution of 2-chloroindole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the indole nitrogen.
-
Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (50-60 °C) for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-2-chloro-1H-indole.
| Reactant/Reagent | Molar Ratio |
| 2-Chloroindole | 1 |
| Base (e.g., K₂CO₃) | 1.2 |
| Benzyl Halide | 1.1 |
Protocol 3: Vilsmeier-Haack Formylation of 1-Benzyl-2-chloro-1H-indole
The final step involves the introduction of the carbaldehyde group at the C3 position of the indole nucleus using the Vilsmeier-Haack reaction.[1][2][3][4][5][6]
Experimental Protocol:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to anhydrous dimethylformamide (DMF) (3 equivalents) at 0 °C with stirring.
-
After the addition, allow the mixture to stir for an additional 30 minutes at 0 °C.
-
Add a solution of 1-benzyl-2-chloro-1H-indole (1 equivalent) in DMF to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-3 hours.
-
Cool the reaction mixture and pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain this compound.
| Reactant/Reagent | Molar Ratio |
| 1-Benzyl-2-chloro-1H-indole | 1 |
| Phosphorus Oxychloride | 1.5 |
| Dimethylformamide | 3 |
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Applications in Organic Synthesis
The aldehyde functionality and the reactive C2-chloro substituent of this compound make it a versatile precursor for the synthesis of various heterocyclic systems.
Knoevenagel Condensation
The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds, leading to the formation of α,β-unsaturated systems which can be further elaborated into more complex structures. A notable application is the reaction with barbituric acids.[7]
Experimental Protocol: Reaction with 1,3-Dimethylbarbituric Acid
-
A mixture of this compound (1 equivalent) and 1,3-dimethylbarbituric acid (1 equivalent) in butanol is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The product is washed with a cold solvent (e.g., ethanol) and dried.
Interestingly, this reaction proceeds with the conjugate addition of water and subsequent elimination of HCl, leading to the formation of a novel indolin-2-one derivative rather than a simple Knoevenagel adduct with retention of the chlorine atom.[7]
| Reactant/Reagent | Molar Ratio | Solvent | Temperature |
| This compound | 1 | Butanol | Reflux |
| 1,3-Dimethylbarbituric Acid | 1 |
Reaction with Barbituric Acid
Caption: Reaction of this compound with barbituric acid.
Synthesis of Fused Heterocycles
The versatile reactivity of this compound allows for its use in the construction of fused heterocyclic systems such as pyrazoles and pyrimidines, which are important scaffolds in medicinal chemistry.[8][9][10][11][12][13][14]
Protocol 4: Synthesis of Pyrazole Derivatives
-
To a solution of this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1.1 equivalents).
-
The reaction mixture is heated to reflux for 4-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to yield the corresponding pyrazolo[4,3-b]indole derivative.
| Reactant/Reagent | Molar Ratio | Solvent | Temperature |
| This compound | 1 | Ethanol | Reflux |
| Hydrazine Derivative | 1.1 |
Protocol 5: Synthesis of Pyrimidine Derivatives
-
A mixture of this compound (1 equivalent), an amidine hydrochloride (1.2 equivalents), and a base such as sodium ethoxide in ethanol is heated to reflux.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to give the desired pyrimido[4,5-b]indole.
| Reactant/Reagent | Molar Ratio | Solvent | Base | Temperature |
| This compound | 1 | Ethanol | NaOEt | Reflux |
| Amidine Hydrochloride | 1.2 |
Heterocycle Synthesis Workflow
Caption: Synthesis of fused heterocycles from this compound.
Conclusion
This compound stands as a cornerstone intermediate in the field of organic synthesis. Its accessible synthesis and the diverse reactivity of its functional groups provide a robust platform for the generation of a multitude of complex and biologically relevant heterocyclic compounds. The protocols and applications outlined herein serve as a comprehensive guide for researchers and professionals in drug discovery and development, facilitating the exploration of new chemical entities with potential therapeutic applications.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. This compound | 77655-46-0 | Benchchem [benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde as a Versatile Precursor for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-benzyl-2-chloro-1H-indole-3-carbaldehyde as a key intermediate in the development of novel bioactive compounds. Detailed protocols for its synthesis and its conversion into potent anticancer and antimicrobial agents are presented, supported by quantitative biological activity data and mechanistic insights.
Introduction
This compound is a trifunctionalized indole derivative possessing a reactive aldehyde group, a nucleophilically displaceable chlorine atom, and a benzyl-protected nitrogen. This unique combination of functional groups makes it an exceptionally valuable scaffold for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The strategic positioning of the chloro and formyl groups at the 2- and 3-positions of the indole core allows for sequential or one-pot reactions to construct complex molecular architectures, particularly those with therapeutic potential in oncology and infectious diseases.
Synthesis of the Precursor
The synthesis of this compound is typically achieved through a two-step process starting from 1-benzyl-1H-indolin-2-one. The key transformation is a Vilsmeier-Haack reaction, which introduces both the chloro and formyl functionalities.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Benzyl-1H-indolin-2-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq.) to anhydrous N,N-dimethylformamide (5.0 eq.) at 0 °C with constant stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve 1-benzyl-1H-indolin-2-one (1.0 eq.) in anhydrous dichloromethane.
-
Slowly add the solution of 1-benzyl-1H-indolin-2-one to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Applications in the Synthesis of Bioactive Compounds
Anticancer Agents: Synthesis of Quinoxaline Derivatives
This compound is an excellent precursor for the synthesis of quinoxaline derivatives, a class of compounds known for their broad spectrum of biological activities, including potent anticancer effects. The reaction with o-phenylenediamine derivatives leads to the formation of indole-fused quinoxalines.
A notable example is the synthesis of 2-chloro-3-(1-benzylindol-3-yl)quinoxaline, which has demonstrated remarkable anticancer activity. This compound has shown potent efficacy against ovarian cancer xenografts in nude mice, resulting in a tumor growth suppression of 100.0 ± 0.3 %.[1]
Table 1: Anticancer Activity of a Quinoxaline Derivative
| Compound | Cancer Model | Activity Metric | Result |
| 2-chloro-3-(1-benzylindol-3-yl)quinoxaline | Ovarian cancer xenografts | Tumor growth suppression | 100.0 ± 0.3 %[1] |
Experimental Protocol: Synthesis of 2-chloro-3-(1-benzylindol-3-yl)quinoxaline
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add o-phenylenediamine (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-chloro-3-(1-benzylindol-3-yl)quinoxaline.
Mechanism of Anticancer Action:
The anticancer activity of many quinoxaline derivatives is attributed to their ability to intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death). Some quinoxalines can also generate reactive oxygen species (ROS) under hypoxic conditions found in solid tumors, leading to oxidative stress and cell death.
Caption: Anticancer mechanism of quinoxaline derivatives.
Antimicrobial Agents
The versatile reactivity of this compound also allows for the synthesis of various heterocyclic systems with potential antimicrobial properties. The aldehyde functionality can be readily converted into Schiff bases, hydrazones, and other derivatives, while the chloro group can be displaced by various nucleophiles to introduce further diversity.
Table 2: Antimicrobial Activity of Indole-derived Quinoxalines
| Compound Class | Tested Organisms | Activity |
| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | P. aeruginosa, B. cereus, S. aureus | Active[1] |
| 2-chloro-3-(1-substituted indol-3-yl)quinoxalines | C. albicans | Most active[1] |
Experimental Protocol: General Synthesis of Indole-based Hydrazone Derivatives
Materials:
-
This compound
-
Substituted hydrazide (e.g., isonicotinohydrazide)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol.
-
Add the substituted hydrazide (1.0 eq.).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash with cold ethanol and dry to obtain the pure hydrazone derivative.
Caption: General experimental workflow.
Conclusion
This compound serves as a highly valuable and versatile precursor for the synthesis of a wide range of bioactive compounds. Its unique structural features allow for the facile construction of complex heterocyclic systems with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this powerful synthetic intermediate in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The chosen solvent system is not optimal, leading to product loss in the mother liquor. | Screen a variety of solvent systems. Good starting points for indole aldehydes include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane mixtures. Ensure slow cooling to promote the formation of pure crystals. |
| The compound is highly soluble in the recrystallization solvent, even at low temperatures. | If the compound is too soluble, try using a solvent in which it is less soluble, or use a higher ratio of the anti-solvent. Cooling the solvent mixture to 0-4°C before filtration can also help to maximize crystal precipitation. | |
| Oily Product Instead of Crystals | Presence of impurities that are inhibiting crystallization. | Attempt to purify the crude product by column chromatography before recrystallization. Impurities from the synthesis, such as residual benzyl chloride or starting materials, can sometimes act as oils.[1] |
| The cooling process is too rapid. | Allow the crystallization solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. | |
| Product is Colored (Yellow/Brown) | Presence of oxidized impurities or residual reagents from the Vilsmeier-Haack reaction.[2][3] | Consider treating the crude product with activated charcoal during recrystallization to remove colored impurities. Ensure that the work-up procedure effectively removes all acidic residues from the synthesis. A wash with a mild base like sodium bicarbonate solution may be beneficial. |
| Multiple Spots on TLC After Column Chromatography | The chosen eluent system has insufficient resolving power. | Optimize the eluent system using thin-layer chromatography (TLC). A good starting point for indole aldehydes is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate should improve separation. |
| The column was overloaded with the crude product. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase (silica gel). | |
| The compound is degrading on the silica gel. | Some indole derivatives can be sensitive to acidic silica gel. If degradation is suspected, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switching to a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities may include unreacted starting materials such as 1-benzyl-2-chloro-1H-indole, residual reagents from the formylation step (e.g., from a Vilsmeier-Haack reaction), and by-products from side reactions.[2][3] If benzyl chloride was used in the synthesis of the starting material, traces of benzaldehyde or benzyl alcohol could also be present as impurities.[1]
Q2: What is a suitable solvent system for the recrystallization of this compound?
A2: While the optimal solvent system should be determined experimentally, common choices for similar indole-3-carbaldehydes include mixtures of a good solvent and a poor solvent (anti-solvent). Examples include ethanol-water, ethyl acetate-hexanes, or dichloromethane-hexanes.[4]
Q3: How can I effectively monitor the purification process?
A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can assess the purity and identify the fractions containing your desired compound. A typical mobile phase for TLC of indole aldehydes is a mixture of hexane and ethyl acetate.
Q4: My purified product is a pale yellow solid. Is this expected?
A4: Many indole-3-carbaldehydes are reported as pale yellow or off-white solids.[5] However, a significant yellow or brown coloration may indicate the presence of impurities. If the melting point is sharp and the NMR spectrum is clean, a pale yellow color is often acceptable.
Q5: What are the key considerations for column chromatography of this compound?
A5: Key considerations include:
-
Stationary Phase: Silica gel is the most common choice.
-
Eluent System: A mixture of hexane and ethyl acetate is a good starting point. The polarity should be optimized based on TLC analysis to achieve good separation (Rf value of the product ideally between 0.2 and 0.4).
-
Column Loading: Do not overload the column to ensure proper separation.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure product.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Add a hot anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature to promote crystal growth. Subsequently, place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visual Workflow for Troubleshooting Purification
Caption: A logical workflow for the purification of this compound.
Troubleshooting Recrystallization
Caption: Troubleshooting common issues in the recrystallization of the target compound.
References
Technical Support Center: Synthesis of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. This valuable intermediate is commonly prepared via the Vilsmeier-Haack reaction of 1-benzylindolin-2-one. While a robust method, this synthesis can be prone to the formation of various side products. This guide aims to help you identify, understand, and mitigate these unwanted reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through the Vilsmeier-Haack reaction. This involves treating 1-benzylindolin-2-one (also known as N-benzylindoxyl) with the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds via the formation of an iminium salt intermediate, which is then hydrolyzed to yield the final aldehyde product.
Q2: I've observed an impurity with a mass significantly higher than my product. What could it be?
A common side reaction in Vilsmeier-Haack reactions involving indole derivatives is the formation of dimers or trimers.[1] These can arise if the electron-rich indole nucleus of the product or starting material undergoes further electrophilic attack by the Vilsmeier reagent or an iminium intermediate.
Q3: My reaction is sluggish and gives a low yield of the desired product. What are the possible causes?
Several factors can contribute to a low yield:
-
Reagent Quality: Ensure that the POCl₃ and DMF are of high purity and anhydrous. Moisture can deactivate the Vilsmeier reagent.
-
Reaction Temperature: The Vilsmeier-Haack reaction is temperature-sensitive.[2] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to increased side product formation.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the 1-benzylindolin-2-one is crucial. An insufficient amount of the reagent will result in incomplete conversion.
Q4: I have an unexpected chlorinated product that is not the desired aldehyde. What might it be?
A potential side product is 1-benzyl-3,3-dichloroindolin-2-one . This can form through the reaction of the Vilsmeier reagent at the C3 position of the 1-benzylindolin-2-one ring, followed by chlorination. The synthesis of a similar compound, 1-benzyl-3,3-dichloro-1H-indol-2(3H)-one, has been reported from N-benzyl isatin, indicating the susceptibility of the C3 position to chlorination under certain conditions.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Inactive Vilsmeier reagent due to moisture.2. Insufficient amount of Vilsmeier reagent.3. Low reaction temperature. | 1. Use freshly distilled, anhydrous DMF and POCl₃.2. Increase the molar equivalents of the Vilsmeier reagent incrementally.3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC.[2] |
| Formation of a significant amount of a dark, insoluble material | Polymerization or complex side reactions. | 1. Maintain a lower reaction temperature.2. Ensure efficient stirring to prevent localized overheating.3. Add the Vilsmeier reagent to the substrate solution slowly and at a controlled temperature. |
| Presence of a major byproduct with two chlorine atoms | Formation of 1-benzyl-3,3-dichloroindolin-2-one.[3] | 1. Use a stoichiometric amount of the Vilsmeier reagent. Excess reagent can promote further reactions.2. Control the reaction time; prolonged reaction times may favor the formation of this byproduct. |
| Multiple spots on TLC, difficult to separate | Formation of various side products, including dimers/trimers[1] and incompletely reacted intermediates. | 1. Optimize the reaction conditions (temperature, time, stoichiometry) to favor the desired product.2. Employ column chromatography with a carefully selected solvent system for purification. A gradient elution may be necessary. |
| Product is contaminated with starting material | Incomplete reaction. | 1. Increase the reaction time or temperature moderately.2. Increase the amount of Vilsmeier reagent. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-benzylindolin-2-one
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-benzylindolin-2-one (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 - 2.0 eq) to anhydrous DMF (3.0 - 4.0 eq) at 0 °C with stirring. Caution: This reaction is exothermic.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 1-benzylindolin-2-one over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically achieved via a Vilsmeier-Haack reaction on a suitable N-benzylated indole precursor.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
-
Answer: Low to no yield in the Vilsmeier-Haack formylation of N-benzylindoles can stem from several factors. Firstly, the quality of reagents is crucial. Ensure that the N,N-Dimethylformamide (DMF) is anhydrous, as moisture can decompose the Vilsmeier reagent.[1] Similarly, phosphorus oxychloride (POCl₃) should be fresh and free from degradation. The reaction is also sensitive to temperature; the Vilsmeier reagent is typically formed at 0°C, and the subsequent reaction with the indole substrate may require heating.[1] If the reaction is not proceeding at lower temperatures, a gradual increase in temperature (e.g., to 60°C) might be necessary.[1] Finally, the electronic nature of the starting indole can influence reactivity. Electron-donating groups on the indole ring generally facilitate the reaction, while electron-withdrawing groups can hinder it.[2]
Issue 2: Formation of Multiple Products or Impurities
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are these impurities and how can I minimize them?
-
Answer: The formation of multiple products in the Vilsmeier-Haack reaction can be attributed to several factors. Over-reaction or side reactions can occur, especially at elevated temperatures or with prolonged reaction times. It is important to monitor the reaction progress closely using Thin Layer Chromatography (TLC). One common side product can be the di-formylated indole. To minimize this, using a stoichiometric amount of the Vilsmeier reagent is recommended. The position of formylation on the indole ring is generally at the C3 position due to its higher electron density.[3] However, if the C3 position is blocked, formylation can occur at other positions. In the case of N-benzyl-1,2,3,4-tetrahydrocarbazole, formylation has been observed on the benzene ring of the benzyl group at higher temperatures.[4] Purification of the crude product is essential to isolate the desired this compound. Standard purification techniques like column chromatography are often effective.
Issue 3: Reaction Stalls or is Incomplete
-
Question: The reaction seems to start but then stalls, with starting material remaining even after extended reaction times. What can I do to drive the reaction to completion?
-
Answer: An incomplete reaction can be a sign of insufficient activation or a deactivated substrate. The Vilsmeier reagent, an iminium ion, is a relatively weak electrophile.[2] Therefore, the indole substrate needs to be sufficiently electron-rich for the reaction to proceed efficiently.[2] If the reaction is sluggish, consider increasing the reaction temperature incrementally. However, be cautious as higher temperatures can also lead to byproduct formation.[4] Another approach is to increase the equivalents of the Vilsmeier reagent. A slight excess of the reagent can sometimes help to drive the reaction to completion. The choice of solvent can also play a role; while DMF is part of the reagent system, using an anhydrous chlorinated solvent like dichloromethane (DCM) is also reported.[5]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The synthesis of 2-chloroindole-3-carbaldehydes often starts from the corresponding oxindole.[5] For this compound, a suitable precursor would be 1-benzyl-1,3-dihydro-2H-indol-2-one (N-benzyloxindole). The Vilsmeier-Haack reaction on this substrate would lead to the formation of the desired product.
Q2: What are the standard conditions for a Vilsmeier-Haack reaction on an indole derivative?
A2: The classical Vilsmeier-Haack reaction involves the use of phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).[2][6][7] The reaction is typically carried out by first preparing the Vilsmeier reagent (the chloroiminium salt) by adding POCl₃ to anhydrous DMF at a low temperature, usually 0°C.[1] The indole substrate is then added to this mixture, and the reaction is stirred, often with warming, until completion. The final product is obtained after a basic work-up.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate, can be used to separate the starting material, the product, and any byproducts.[8] This allows for a visual assessment of the consumption of the starting material and the formation of the product over time.
Q4: Are there any safety precautions I should be aware of when performing this reaction?
A4: Yes, phosphorus oxychloride (POCl₃) is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture.[1]
Data Presentation
Table 1: General Vilsmeier-Haack Reaction Parameters for Indole Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Substrate | Indole | N-benzyl-1,2,3,4-tetrahydrocarbazole | 2,3,3-Trimethyl-3H-benzo[g]indole | [3],[4], |
| Reagents | POCl₃, DMF | POCl₃, DMF | POCl₃, DMF | [3],[4], |
| Solvent | DMF | Dichloromethane | Not specified | [3],[4], |
| Temperature | Not specified | 0°C to 120°C | Not specified | [3],[9] |
| Reaction Time | Not specified | 4 hours (at 60°C) | Not specified | [1] |
| Work-up | Hydrolysis | Basic quench (NaOH) | Aqueous basic work-up | [3],[1], |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the Vilsmeier-Haack formylation of similar indole precursors and may require optimization for the specific substrate.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3 equivalents).
-
Formation of Vilsmeier Reagent: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF. Maintain the temperature below 5°C during the addition. Stir the resulting mixture at 0°C for 30 minutes.
-
Reaction with Substrate: Dissolve 1-benzyl-1,3-dihydro-2H-indol-2-one (1 equivalent) in anhydrous DMF or an appropriate solvent like dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80°C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it into a beaker of crushed ice containing a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the Vilsmeier-Haack formylation of N-benzylindoles.
References
- 1. reddit.com [reddit.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 77655-46-0 | Benchchem [benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
Overcoming challenges in the N-benzylation of 2-chloro-1H-indole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the N-benzylation of 2-chloro-1H-indole-3-carbaldehyde.
Troubleshooting Guides (Question & Answer Format)
Issue 1: Low or No Product Yield
-
Question: I am not getting any of the desired N-benzylated product. What are the possible reasons?
-
Answer:
-
Insufficient Deprotonation: The N-H bond of the indole needs to be deprotonated to form the nucleophilic indolide anion. The electron-withdrawing effects of the 2-chloro and 3-carbaldehyde groups increase the acidity of the N-H bond compared to unsubstituted indole, but a sufficiently strong base is still crucial.
-
Improper Solvent: The choice of solvent is critical for solubilizing the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred.
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Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition.
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Inactive Benzylating Agent: Ensure the benzyl bromide or benzyl chloride is not degraded.
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Moisture: The presence of water will quench the base and the indolide anion, preventing the reaction. Ensure all glassware is dry and use anhydrous solvents.
-
-
Question: My yield is consistently low. How can I improve it?
-
Answer:
-
Optimize the Base: While strong bases like sodium hydride (NaH) are effective, they can also lead to side reactions with solvents like DMF.[1] Consider using alternative bases such as potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOtBu). Phase-transfer catalysis (PTC) with a base like aqueous NaOH can also be a high-yielding alternative.[2]
-
Solvent Selection: If using NaH, consider switching from DMF to THF to avoid solvent decomposition.[1] For bases like K₂CO₃, acetonitrile or acetone are effective solvents.[2]
-
Temperature and Reaction Time: Systematically screen different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor the reaction progress by TLC to determine the optimal reaction time.
-
Excess Reagents: Using a slight excess of the benzylating agent and the base (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Issue 2: Presence of Multiple Products (Side Reactions)
-
Question: I see multiple spots on my TLC plate, including one that is not the starting material or the desired product. What could these be?
-
Answer:
-
C-3 Alkylation: A common side reaction in indole chemistry is alkylation at the C-3 position. However, since the C-3 position is already substituted with a carbaldehyde group in your starting material, this is less likely.
-
Solvent-Derived Byproducts: If you are using NaH in DMF, a side reaction between the base and the solvent can consume your benzyl bromide, leading to the formation of N,N-dibenzyl-N-methylammonium bromide and reducing your yield.[1]
-
Displacement of the Chloro Group: While generally stable, under harsh basic conditions or with certain nucleophiles, the 2-chloro substituent could potentially be displaced.
-
Aldehyde Reactions: The carbaldehyde group could potentially undergo side reactions, although it is generally stable under these conditions.
-
-
Question: How can I minimize the formation of side products?
-
Answer:
-
Avoid NaH/DMF: To prevent the formation of solvent-derived byproducts, avoid the combination of sodium hydride and DMF.[1] Use THF as an alternative solvent with NaH or switch to a different base/solvent system like K₂CO₃/acetonitrile.
-
Milder Conditions: Employing milder bases like K₂CO₃ can reduce the likelihood of side reactions.[2]
-
Temperature Control: Running the reaction at the lowest effective temperature can help improve selectivity and reduce the formation of undesired products.
-
Issue 3: Purification Difficulties
-
Question: I am having trouble purifying my N-benzylated product. What techniques are recommended?
-
Answer:
-
Column Chromatography: This is the most common method for purifying the product. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an excellent purification method.
-
Aqueous Work-up: Ensure a thorough aqueous work-up to remove any remaining base and salts before chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best base for the N-benzylation of 2-chloro-1H-indole-3-carbaldehyde?
-
There is no single "best" base, as the optimal choice depends on the desired scale, solvent, and tolerance for side reactions. Sodium hydride (NaH) is very effective but can cause issues with certain solvents.[1] Potassium carbonate (K₂CO₃) is a milder and often safer alternative that can provide good yields.[2] For industrial applications, phase-transfer catalysis with NaOH is an efficient option.[3]
-
-
Q2: Which solvent should I use?
-
Q3: Do I need to run the reaction under an inert atmosphere?
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Yes, it is highly recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using reactive bases like NaH. This prevents the base from being quenched by atmospheric moisture.
-
-
Q4: Can I use benzyl chloride instead of benzyl bromide?
-
Yes, benzyl chloride can be used. Benzyl bromide is generally more reactive, so the reaction with benzyl chloride might require slightly longer reaction times or higher temperatures.
-
-
Q5: Is the 2-chloro group stable under the reaction conditions?
-
The 2-chloro group on the indole ring is generally stable under standard N-alkylation conditions. However, prolonged exposure to strong bases at high temperatures could potentially lead to side reactions. Using milder conditions (e.g., K₂CO₃ at moderate temperatures) can help ensure its stability.
-
Data Presentation: Comparison of Reaction Conditions
Table 1: N-Alkylation Conditions for 2-chloro-1H-indole-3-carbaldehyde and Related Compounds
| Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-1H-indole-3-carbaldehyde | Dimethyl sulfate | NaOH (1.25) | DMSO/H₂O | 10-20 | 0.5 | 68 | [4] |
| 1H-indole-3-carbaldehyde | Benzyl bromide | K₂CO₃ (5) | Acetonitrile | Reflux | 24-29 | ~90 | [2] |
| 1H-indole-3-carbaldehyde | Substituted benzyl halides | 50% aq. NaOH | DCM | RT | N/A | 85-90 | [2] |
| Benzimidazole | Benzyl bromide | NaH (1.2) | THF | RT | N/A | 87 |
Note: The data for 1H-indole-3-carbaldehyde provides a good starting point for optimizing the N-benzylation of its 2-chloro derivative.
Experimental Protocols
Protocol 1: N-Benzylation using Potassium Carbonate in Acetonitrile (Recommended Starting Point)
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-1H-indole-3-carbaldehyde (1.0 equiv.).
-
Add anhydrous acetonitrile, followed by powdered anhydrous potassium carbonate (3.0-5.0 equiv.).
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Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1-1.2 equiv.) dropwise to the suspension.
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Heat the reaction mixture to reflux (approx. 82 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., 5-20% ethyl acetate in hexanes).
Protocol 2: N-Benzylation using Sodium Hydride in THF
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Dissolve 2-chloro-1H-indole-3-carbaldehyde (1.0 equiv.) in a separate flask with anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for N-benzylation.
Caption: Troubleshooting logic for low yield issues.
References
Stability issues of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic conditions?
A1: Under acidic conditions, this compound may be susceptible to several degradation pathways. The electron-rich indole nucleus can undergo electrophilic attack, potentially leading to polymerization or the formation of dimeric impurities. Although the C3 position is substituted, strong acids might promote reactions at other positions of the indole ring. Furthermore, the vinyl chloride moiety is generally resistant to hydrolysis but may undergo slow hydrolysis under forcing acidic conditions to yield a ketone.
Q2: What degradation products can be expected under basic conditions?
A2: In the presence of a strong base, the primary concern is the potential for nucleophilic substitution of the chloro group at the C2 position. Depending on the reaction conditions and the nucleophiles present (e.g., hydroxide ions), this could lead to the formation of 2-hydroxy-1-benzyl-1H-indole-3-carbaldehyde. Additionally, the aldehyde functional group could potentially undergo reactions such as Cannizzaro reaction in the absence of an alpha-proton, although this is less likely under typical experimental conditions. The N-benzyl group is generally stable under basic conditions but can be cleaved under harsh conditions.[1]
Q3: My analytical results show multiple unexpected peaks after subjecting the compound to acidic stress. What could be the cause?
A3: The appearance of multiple peaks suggests complex degradation. This could be due to a combination of factors including polymerization of the indole ring, formation of various substitution products, or secondary degradation of initial products. It is crucial to employ a stability-indicating analytical method to resolve and identify these degradants.[2][3]
Q4: Is the N-benzyl protecting group stable under these conditions?
A4: The N-benzyl group is generally robust. However, under strongly acidic or basic conditions, particularly at elevated temperatures, cleavage of the benzyl group is a possibility, which would result in the formation of 2-chloro-1H-indole-3-carbaldehyde.
Q5: How can I minimize degradation during my experiments?
A5: To minimize degradation, it is advisable to work at or near neutral pH whenever possible. If acidic or basic conditions are required, use the mildest conditions (lower concentration of acid/base and lower temperature) and the shortest reaction time necessary.[4] The use of an inert atmosphere can also be beneficial to prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Significant loss of parent compound observed under mild acidic conditions.
| Possible Cause | Suggested Action |
| Highly Labile Compound: The compound may be more sensitive to acid than anticipated. | 1. Reduce the concentration of the acid. 2. Lower the reaction temperature. 3. Decrease the exposure time. 4. Use a buffered solution to maintain a specific, less acidic pH. |
| Presence of Catalytic Impurities: Trace metals or other impurities could be catalyzing the degradation. | 1. Ensure all glassware is scrupulously clean. 2. Use high-purity solvents and reagents. |
| Oxidative Degradation: The presence of oxygen could be contributing to the degradation. | 1. Perform the experiment under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. |
Issue 2: Formation of an insoluble precipitate upon addition of base.
| Possible Cause | Suggested Action |
| Polymerization: The indole nucleus can polymerize under certain conditions. | 1. Use a more dilute solution of the compound. 2. Add the base slowly and with vigorous stirring. 3. Lower the reaction temperature. |
| Salt Formation/Precipitation of Degradant: A degradation product may be insoluble in the reaction medium. | 1. Attempt to dissolve the precipitate in a different solvent for characterization. 2. Analyze the precipitate separately using techniques like FT-IR or solid-state NMR. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound. These values are illustrative and intended to provide a general expectation of the compound's stability. Actual results may vary based on specific experimental conditions.
| Stress Condition | Temperature | Time | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 60°C | 24 h | 5-15% | Dimeric impurities, 1-Benzyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde |
| 1 M HCl | 80°C | 48 h | > 30% | Complex mixture including polymeric material |
| 0.1 M NaOH | 60°C | 24 h | 10-20% | 1-Benzyl-2-hydroxy-1H-indole-3-carbaldehyde |
| 1 M NaOH | 80°C | 48 h | > 40% | 1-Benzyl-2-hydroxy-1H-indole-3-carbaldehyde, products of aldehyde reactions |
Experimental Protocols
Protocol 1: Acidic Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Prepare a control sample by adding 1 mL of purified water instead of HCl.
-
-
Incubation: Store the samples at 60°C and protect them from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation for Analysis: Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Basic Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Prepare a control sample by adding 1 mL of purified water instead of NaOH.
-
-
Incubation: Store the samples at 60°C and protect them from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation for Analysis: Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothesized acidic degradation pathways.
Caption: Hypothesized basic degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical Degradation of Poly(vinyl chloride) into Nontoxic Water-Soluble Products via Sequential Dechlorination, Heterolytic Oxirane Ring-Opening, and Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
Technical Support Center: Column Chromatography of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[1][2] | |
| Compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the mobile phase. Start with a low polarity solvent system, such as 5% ethyl acetate in hexane, and gradually increase the polarity. |
| The column is overloaded with the crude sample. | Use an appropriate amount of crude material for the column size. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the sample weight. | |
| Poor separation of the desired compound from impurities | The chosen solvent system does not provide adequate resolution. | Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation before running the column. An ideal Rf value for the desired compound on TLC is around 0.25-0.35 for good separation on the column. |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is often recommended. | |
| The sample was loaded improperly. | Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble (and preferably a component of your eluent) and load it onto the column in a narrow band. For compounds with poor solubility, dry loading is a suitable alternative. | |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a modifying agent to the eluent, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.[3] |
| The sample is not pure enough, and impurities are co-eluting. | Consider a preliminary purification step before column chromatography, such as recrystallization or a filtration through a small plug of silica. | |
| Multiple spots on TLC for a collected fraction that should be pure | The compound may be degrading on the TLC plate. | Add a UV indicator to the TLC plate or use a different visualization method. Also, consider the possibility of isomers. |
| Contamination from the collection tubes or other equipment. | Ensure all glassware is clean and dry before use. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for the mobile phase is a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. Based on the structure of the target molecule, a starting eluent of 10-20% ethyl acetate in hexanes is a reasonable starting point. You can then gradually increase the polarity based on the TLC analysis of your crude product.
Q2: What is the expected Rf value for this compound?
A2: The exact Rf value will depend on the specific mobile phase composition and the type of stationary phase used. For a related compound, 2-Methyl-1-(naphthalen-2-ylmethyl)-1H-indole, an Rf of 0.70 was observed in a 20:1 hexanes/ethyl acetate system.[4] Given that this compound is more polar due to the aldehyde and chloro groups, a lower Rf value is expected in a similar solvent system. Aim for an Rf of approximately 0.25-0.35 in your chosen eluent for optimal separation on the column.
Q3: My compound is a pale yellow solid. Is this the expected appearance?
A3: Yes, indole-3-carbaldehyde derivatives are often reported as pale yellow solids.
Q4: What are the potential impurities I should be trying to separate from?
A4: If the compound was synthesized via a Vilsmeier-Haack reaction, potential impurities could include unreacted N-benzyl-2-chloroindole, byproducts from the Vilsmeier reagent (e.g., from DMF and POCl₃), and potentially some regioisomers or over-formylated products, although formylation at the 3-position is highly favored for indoles.
Q5: How can I visualize the compound on a TLC plate?
A5: this compound contains a chromophore and should be visible under UV light (254 nm). You can also use chemical stains such as a potassium permanganate solution or a vanillin stain for visualization.
Quantitative Data Summary
The following table provides a summary of typical parameters used in the column chromatography of compounds structurally similar to this compound.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard grade silica gel is generally suitable. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase to 30-40% or as needed based on TLC. |
| Typical Rf | 0.25 - 0.35 | In an appropriate hexane/ethyl acetate mixture. |
| Sample Loading | Wet or Dry Loading | Dry loading is recommended if the compound has low solubility in the initial eluent. |
| Detection Method | UV lamp (254 nm) | The indole ring system allows for easy visualization under UV light. |
| Expected Yield | >85% | Dependent on the purity of the crude product and the efficiency of the separation. |
| Purity of Final Product | >95% | As determined by NMR or HPLC analysis. |
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
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Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with a stopcock
-
Cotton or glass wool
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Sand
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Collection tubes
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TLC plates (silica gel 60 F254)
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TLC developing chamber
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UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent for separation. The ideal system should give the target compound an Rf value between 0.25 and 0.35.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Gently tap the column to promote even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (if using flash chromatography) or allow the solvent to flow through by gravity.
-
Collect fractions in test tubes.
-
Monitor the elution process by performing TLC on the collected fractions.
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and develop it using the determined optimal solvent system.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Workflow Diagram
Caption: A flowchart illustrating the key steps in the purification of this compound via column chromatography.
References
Technical Support Center: Formylation Reactions of N-Substituted Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formylation reactions of N-substituted indoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the formylation of N-substituted indoles, focusing primarily on the Vilsmeier-Haack reaction, with additional insights into the Duff reaction.
Vilsmeier-Haack Reaction
1. Why is my Vilsmeier-Haack formylation of an N-substituted indole resulting in a low yield or an incomplete reaction?
Possible Causes and Solutions:
-
Insufficiently Activated Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), may not have formed completely before the addition of the indole.
-
Solution: Ensure the POCl₃ is added slowly to cold DMF (0-5 °C) and allowed to stir for a sufficient time (typically 15-30 minutes) to form the chloroiminium salt (Vilsmeier reagent) before adding the indole substrate.
-
-
Deactivated Indole Substrate: The N-substituent or other substituents on the indole ring may be electron-withdrawing, reducing the nucleophilicity of the indole and slowing down the electrophilic substitution.
-
Solution: For electron-deficient indoles, a two-step procedure may be more effective. First, form the Vilsmeier reagent, then add the indole and stir at a higher temperature or for a longer duration. In some cases, using a stronger formylating agent or a different formylation method might be necessary.
-
-
Steric Hindrance: Bulky N-substituents or substituents near the C3 position can sterically hinder the approach of the Vilsmeier reagent.
-
Solution: Prolonged reaction times or elevated temperatures might be required. If steric hindrance is significant, alternative, less sterically demanding formylation methods could be explored.
-
-
Improper Reaction Temperature: The reaction temperature is crucial and substrate-dependent.
-
Solution: For highly reactive (electron-rich) indoles, the reaction may proceed at room temperature or even lower. For less reactive substrates, heating is often necessary (e.g., 60-80 °C). Optimize the temperature for your specific substrate.
-
-
Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole is critical.
-
Solution: A slight excess of the Vilsmeier reagent (e.g., 1.5 to 3 equivalents) is often used to ensure complete conversion of the indole.
-
2. I am observing multiple products in my reaction mixture. What are the possible side reactions?
Possible Side Products and Prevention:
-
Di-formylation: Although formylation of indoles typically occurs at the C3 position, under harsh conditions or with highly activated indoles, a second formyl group can sometimes be introduced at other positions.
-
Prevention: Use milder reaction conditions, such as lower temperatures and shorter reaction times. Carefully control the stoichiometry of the Vilsmeier reagent.
-
-
Formation of Indole Trimers: In some cases, particularly with unsubstituted or certain substituted indoles, the formation of tri-(1H-indol-3-yl)methane derivatives can occur.
-
Prevention: This is often favored by acidic conditions. Ensuring a sufficiently basic workup can help minimize this side product.
-
-
Reaction at the N-substituent: If the N-substituent contains a reactive site, it might compete with the indole C3-position for the Vilsmeier reagent.
-
Prevention: Choose an N-protecting group that is stable under the Vilsmeier-Haack conditions.
-
3. How do electron-donating and electron-withdrawing groups on the N-substituted indole affect the formylation reaction?
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Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups on the indole ring increase the electron density, making the indole more nucleophilic and accelerating the rate of formylation. Reactions with these substrates often proceed under milder conditions and give higher yields.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or ester groups decrease the electron density of the indole ring, making it less reactive towards the electrophilic Vilsmeier reagent. These reactions typically require more forcing conditions (higher temperatures, longer reaction times) and may result in lower yields. For substrates with strong EWGs, alternative formylation methods might be more suitable.[1]
4. What is the best way to purify the crude N-substituted indole-3-carboxaldehyde?
-
Column Chromatography: This is the most common and effective method for purifying indole-3-carboxaldehydes.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly employed. The polarity of the eluent can be adjusted based on the polarity of the product and impurities.
-
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an effective purification method.
-
Solvents: Common recrystallization solvents include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate/hexane. The choice of solvent depends on the solubility of the product and impurities at different temperatures.[2]
-
Duff Reaction
5. I am trying to formylate an N-substituted indole using the Duff reaction, but I am getting a low yield or no product. What could be the issue?
Possible Causes and Solutions:
-
Substrate Reactivity: The Duff reaction, which uses hexamine in an acidic medium, is generally less efficient than the Vilsmeier-Haack reaction and typically requires highly activated aromatic substrates, such as phenols.[3] N-substituted indoles may not be sufficiently electron-rich for this reaction to proceed efficiently.
-
Solution: This method is often not the first choice for N-substituted indoles unless specific regioselectivity is desired and the indole is highly activated with strong electron-donating groups. Using trifluoroacetic acid as the solvent can sometimes improve yields for less activated substrates.
-
-
Reaction Conditions: The reaction conditions for the Duff reaction can be harsh and may lead to decomposition of sensitive indole substrates.
-
Solution: If attempting the Duff reaction, careful optimization of the acid catalyst and temperature is necessary. However, for most N-substituted indoles, the Vilsmeier-Haack reaction is a more reliable alternative.
-
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of formylation reactions of indoles. Note that direct comparative data for a single N-substituted indole under varying conditions is limited in the literature; the data presented is a compilation from various sources.
Table 1: Effect of Solvent on Vilsmeier-Haack Formylation of Phenols (as a model for electron-rich aromatics)
| Entry | Substrate | Solvent | Time | Yield (%) | Reference |
| 1 | Phenol | Dichloromethane | 2 h | 70 | [Source] |
| 2 | Phenol | 1,2-Dichloroethane | 2 h | 75 | [Source] |
| 3 | Phenol | N,N-Dimethylformamide | 1.5 h | 80 | [Source] |
| 4 | Phenol | Toluene | 3 h | 65 | [Source] |
Note: This table is illustrative of general trends. Optimal solvents should be determined empirically for specific N-substituted indoles.
Table 2: Influence of Substituents on the Vilsmeier-Haack Formylation of N-Substituted Indoles
| Entry | N-Substituent | Other Substituents | Reaction Conditions | Yield (%) | Reference |
| 1 | -CH₃ | None | POCl₃/DMF, 0°C to RT | >90 | [Source] |
| 2 | -CH₂Ph | None | POCl₃/DMF, 0°C to 80°C | 85 | [Source] |
| 3 | -COCH₃ | None | POCl₃/DMF, 80°C | 75 | [Source] |
| 4 | -SO₂Ph | None | POCl₃/DMF, 100°C | 60 | [Source] |
Note: This table demonstrates the general trend of decreased yield with more electron-withdrawing N-substituents.
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an N-Substituted Indole
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.
-
Addition of Indole: Dissolve the N-substituted indole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice or into a cold aqueous solution of sodium acetate or sodium hydroxide. This hydrolysis step is often exothermic.
-
Extraction: Adjust the pH of the aqueous solution to be basic (pH 8-9) using a saturated solution of sodium carbonate or sodium hydroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[4][5]
Visualizations
Below are diagrams created using Graphviz to illustrate key processes in the formylation of N-substituted indoles.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of N-substituted indoles.
Caption: Troubleshooting logic for low yield in Vilsmeier-Haack reactions of N-substituted indoles.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of an N-substituted indole.
References
- 1. Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Preventing dimer formation in 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde, with a focus on preventing dimer formation and other side reactions.
Troubleshooting Guide
The following guide addresses common issues encountered during the synthesis and handling of this compound, particularly in the context of the Vilsmeier-Haack formylation reaction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product and formation of a significant amount of a higher molecular weight byproduct ("dimer"). | Self-condensation of the product: The aldehyde can undergo self-condensation, especially under the acidic conditions of the Vilsmeier-Haack work-up, to form aldol-type adducts or azines. | - Control work-up conditions: Neutralize the reaction mixture promptly and at a low temperature after quenching. Avoid prolonged exposure to acidic conditions. - Optimize reaction temperature: Running the Vilsmeier-Haack reaction at the lowest effective temperature can minimize side reactions. |
| Reaction with Vilsmeier reagent intermediate: The product aldehyde can potentially react with unreacted Vilsmeier reagent or its intermediates. | - Stoichiometry control: Use a minimal excess of the Vilsmeier reagent. A large excess can lead to side reactions. - Slow addition: Add the Vilsmeier reagent to the indole solution slowly and at a controlled temperature to maintain a low concentration of the active reagent. | |
| Formation of tris(indolyl)methanes: The product can react with the starting indole material. | - Ensure complete consumption of starting material: Monitor the reaction progress by TLC to ensure the starting indole is fully consumed before work-up. | |
| Formation of a dark, tarry substance during the reaction or work-up. | Decomposition of the starting material or product: 2-Chloroindoles can be sensitive to strong acids and high temperatures, leading to decomposition and polymerization. | - Temperature control: Maintain a low and consistent temperature throughout the reaction. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Prompt work-up: Process the reaction mixture immediately upon completion to minimize exposure to harsh conditions. |
| Incomplete reaction, with significant starting material remaining. | Insufficient Vilsmeier reagent: The stoichiometry of the Vilsmeier reagent to the indole is crucial for complete conversion. | - Optimize reagent stoichiometry: Gradually increase the amount of Vilsmeier reagent in small increments in subsequent experiments. A typical starting point is 1.1 to 1.5 equivalents. |
| Low reaction temperature or short reaction time: The reaction may not have proceeded to completion. | - Monitor reaction progress: Use TLC to monitor the consumption of the starting material. - Adjust temperature and time: If the reaction is sluggish, a modest increase in temperature or a longer reaction time may be necessary. However, be mindful of the potential for increased side product formation. | |
| Difficulty in purifying the product from byproducts. | Similar polarity of the product and byproducts: "Dimer" and other side products may have similar chromatographic behavior to the desired aldehyde. | - Careful chromatography: Use a high-resolution silica gel column with a carefully optimized eluent system. A shallow gradient elution can improve separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the likely structure of the "dimer" that forms during the synthesis of this compound?
A1: The term "dimer" can refer to several possible byproducts. One common structure is an azine , formed from the acid-catalyzed condensation of two molecules of the indole-3-carbaldehyde with hydrazine (if present) or through a self-condensation pathway. Another possibility is a tris(indolyl)methane derivative, which can form if the product aldehyde reacts with two molecules of the starting indole material. Aldol-type self-condensation products are also a possibility. The exact structure will depend on the specific reaction conditions.
Q2: What is the role of temperature in the Vilsmeier-Haack formylation of indoles?
A2: Temperature is a critical parameter in the Vilsmeier-Haack reaction. While higher temperatures can increase the reaction rate, they also promote the formation of side products and can lead to the decomposition of the sensitive 2-chloroindole moiety. It is generally recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at 0°C and allowing the reaction to slowly warm to room temperature.
Q3: How does the stoichiometry of the Vilsmeier reagent affect the reaction outcome?
A3: The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the indole substrate is crucial. An insufficient amount will lead to incomplete conversion, while a large excess can result in the formation of byproducts, including potential diformylation or other side reactions. A slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) is typically used to drive the reaction to completion.
Q4: What are the best practices for the work-up of a Vilsmeier-Haack reaction to minimize side product formation?
A4: The work-up procedure is critical for obtaining a clean product. The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution) while keeping the temperature low. This neutralizes the acidic environment and hydrolyzes the intermediate iminium salt to the desired aldehyde. It is important to perform the neutralization promptly and avoid prolonged exposure of the product to acidic conditions, which can catalyze side reactions like self-condensation.
Q5: Can you suggest a starting point for an experimental protocol to synthesize this compound while minimizing dimer formation?
A5: A general protocol would involve the slow, dropwise addition of a pre-formed Vilsmeier reagent (from POCl₃ and DMF) to a cooled solution of 1-benzyl-2-chloro-1H-indole in an appropriate solvent under an inert atmosphere. The reaction temperature should be carefully monitored and maintained at a low level (e.g., 0-10°C). The reaction progress should be followed by TLC. Upon completion, the reaction should be quenched promptly with ice-water and neutralized carefully with a cold base solution. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of indole derivatives, highlighting factors that can influence the formation of the desired product versus byproducts.
| Starting Material | Reagents and Conditions | Product | Yield | Byproducts | Reference |
| Indole | POCl₃, DMF, 0°C to 35°C | 1H-Indole-3-carbaldehyde | 97% | Not specified | |
| 1-Benzyl-1H-indole | POCl₃, DMF, reflux 6h | 1-Benzyl-1H-indole-3-carbaldehyde | 91% | Not specified | |
| Oxindole | POCl₃, DMF, DCM, H₂O | 2-Chloro-1H-indole-3-carbaldehyde | - | Not specified | |
| 2,3,3-Trimethyl-3H-indole | Vilsmeier reagent | Aminomethylene malondialdehyde | Excellent | Diformylation product |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is designed to minimize the formation of dimeric and other byproducts.
Materials:
-
1-Benzyl-2-chloro-1H-indole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Reaction: Dissolve 1-Benzyl-2-chloro-1H-indole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching and Work-up: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution, ensuring the temperature remains below 10°C. Continue stirring until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Visualizations
The following diagrams illustrate key pathways relevant to the synthesis of this compound and the potential formation of byproducts.
Validation & Comparative
Comparative Reactivity Analysis: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde versus Other Indole-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde with other substituted indole-3-carbaldehydes. This analysis is supported by established chemical principles and provides detailed experimental protocols for comparative studies.
Introduction to Indole-3-carbaldehydes
Indole-3-carbaldehydes are a class of organic compounds characterized by an indole ring system with a formyl group at the C3 position. The indole nucleus is a prevalent scaffold in numerous natural products and pharmacologically active compounds. The aldehyde functionality at the C3 position serves as a versatile handle for a variety of chemical transformations, making these compounds valuable intermediates in organic synthesis and drug discovery. The reactivity of the aldehyde group and the indole ring is significantly influenced by the nature and position of substituents on the indole nucleus.
Electron-Withdrawing and Steric Effects on Reactivity
The reactivity of the carbonyl group in indole-3-carbaldehydes is primarily governed by the electronic and steric environment. Electron-withdrawing groups attached to the indole ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and thus the reactivity of the aldehyde.
This compound possesses two key substituents that modulate its reactivity:
-
2-Chloro group: The chlorine atom at the C2 position is an electron-withdrawing group due to its inductive effect. This is expected to enhance the reactivity of the C3-aldehyde towards nucleophiles.
-
1-Benzyl group: The benzyl group at the N1 position can have a mixed electronic effect. While the phenyl ring can be weakly electron-withdrawing, the methylene bridge can exert a mild electron-donating effect. However, its primary influence is steric, potentially hindering the approach of bulky reagents to the indole nitrogen and the adjacent C2 position.
Comparative Reactivity in Common Aldehyde Reactions
To quantitatively assess the reactivity of this compound, a direct comparison with unsubstituted 1H-indole-3-carbaldehyde and an analogue bearing an electron-donating group (e.g., 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde) is proposed. Key reactions for this comparison include the Knoevenagel condensation and the Wittig reaction.
Table 1: Predicted Relative Reactivity in Knoevenagel Condensation
| Compound | Substituents | Predicted Reactivity | Rationale |
| This compound | 2-Chloro (EWG), 1-Benzyl | High | The electron-withdrawing chloro group increases the electrophilicity of the aldehyde. |
| 1H-Indole-3-carbaldehyde | Unsubstituted | Moderate | Baseline reactivity for comparison. |
| 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde | 2-Methyl (EDG), 1-Benzyl | Low | The electron-donating methyl group decreases the electrophilicity of the aldehyde. |
EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group
Experimental Protocols for Comparative Reactivity Studies
The following are detailed methodologies for key experiments to quantitatively compare the reactivity of the aforementioned indole-3-carbaldehydes.
Knoevenagel Condensation with Malononitrile
This experiment will compare the reaction rates and yields of the Knoevenagel condensation between different indole-3-carbaldehydes and malononitrile.
Materials:
-
This compound
-
1H-Indole-3-carbaldehyde
-
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
-
NMR spectrometer
-
High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of each indole-3-carbaldehyde and malononitrile in ethanol.
-
In separate reaction vessels, mix the solution of each indole-3-carbaldehyde with the malononitrile solution.
-
To each reaction mixture, add a catalytic amount of piperidine (e.g., 10 mol%).
-
Maintain the reactions at a constant temperature (e.g., room temperature or 50°C).
-
Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) using TLC and HPLC to determine the consumption of the starting material and the formation of the product.
-
After a set reaction time (e.g., 2 hours), quench the reactions and isolate the products.
-
Determine the yield of each product by weighing the purified solid.
-
Characterize the products using NMR spectroscopy to confirm their structure.
-
Compare the reaction rates (from HPLC data) and final yields to establish the relative reactivity.
Wittig Reaction with Benzyltriphenylphosphonium chloride
This experiment will compare the yields of the Wittig reaction to form the corresponding stilbene derivatives.
Materials:
-
This compound
-
1H-Indole-3-carbaldehyde
-
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) as a base
-
Anhydrous Tetrahydrofuran (THF) as a solvent
-
TLC plates (silica gel)
-
UV lamp
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Add the base (e.g., NaH or t-BuOK) portion-wise at 0°C to generate the ylide (a color change to deep orange/red is typically observed).
-
Stir the ylide solution for 30 minutes at room temperature.
-
In a separate flask, dissolve each indole-3-carbaldehyde in anhydrous THF.
-
Add the indole-3-carbaldehyde solution dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12 hours).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the yield and characterize the product by NMR and mass spectrometry.
-
Compare the yields obtained for each indole-3-carbaldehyde to assess their relative reactivity.
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not yet elucidated, indole-3-carbaldehyde and its derivatives are known to interact with the Aryl Hydrocarbon Receptor (AhR) .[1] The AhR is a ligand-activated transcription factor involved in regulating various cellular processes, including immune responses and detoxification. The binding of indole derivatives can modulate AhR activity, leading to downstream changes in gene expression.
Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for indole-3-carbaldehydes.
Experimental Workflow for Reactivity Comparison
The following diagram illustrates the logical flow of the experimental work designed to compare the reactivity of the selected indole-3-carbaldehydes.
Caption: Workflow for comparing the reactivity of indole-3-carbaldehydes.
Conclusion
The presence of a chloro group at the C2 position of this compound is anticipated to significantly enhance its reactivity towards nucleophilic addition at the aldehyde carbon compared to the unsubstituted and 2-methyl substituted analogues. The provided experimental protocols offer a robust framework for quantitatively verifying this hypothesis. Further investigation into the biological activity of this compound, particularly its interaction with the AhR signaling pathway, could reveal novel therapeutic applications.
References
Comparative Analysis of the Biological Activity of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticancer and Antimicrobial Potential of Substituted Indole-3-Carbaldehydes
The indole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde and its analogs have emerged as a promising class of compounds with significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of these analogs, supported by available experimental data, to inform further research and drug discovery efforts.
Anticancer Activity
Analogs of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, with some derivatives also exhibiting inhibitory effects on key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of various 1-Benzyl-1H-indole-3-carbaldehyde analogs. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 1-Benzyl, 2-H, 3-(methylene)-1,3-dimethylpyrimidine-2,4,6-trione (4-methoxybenzyl) | OVCAR-5 (Ovarian) | 0.02 | [1] |
| MDA-MB-468 (Breast) | 0.04 | [1] | ||
| Analog 2 | 1-Benzyl, 2-H, 3-(methylene)-1,3-dimethylpyrimidine-2,4,6-trione (4-methylbenzyl) | MDA-MB-468 (Breast) | 0.03 | [1] |
| Analog 3 | 1-Benzyl, 2-H, 3-(methylene)-1,3-dimethylpyrimidine-2,4,6-trione (4-fluorobenzyl) | MDA-MB-468 (Breast) | 0.03 | [1] |
| Analog 4 | 1-Benzyl, 2-H, 3-(methylene)-1,3-dimethylpyrimidine-2,4,6-trione (4-chlorobenzyl) | A498 (Renal) | 0.04 | [1] |
| Analog 5 | 1-(p-substituted-benzyl), 5-H, 3-(prop-2-en-1-one) | HCT-116 (Colorectal) | 10.70 - 553.94 | [2] |
| Analog 6 | 1-Benzyl, 5-bromo, 3-hydrazonoindolin-2-one | MCF-7 (Breast) | 2.93 | [3] |
| A-549 (Lung) | >50 | [3] | ||
| Analog 7 | 1-Benzyl, 2-H, 3-hydrazone | MDA-MB-231 (Breast) | 17.2 | [4] |
| Analog 8 | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [5] |
| MDA-MB-468 (Breast) | 8.2 | [5] | ||
| Analog 9 | Substituted-N-benzyl-1H-indole-2-carbohydrazide | MCF-7, A549, HCT | Average ~2 | [6][7] |
| Analog 10 | 2-chloro-3-(1,3-dioxolan-2-yl) quinoline Schiff bases | MCF-7 (Breast) | 10.65 - 13.78 | [8] |
| A549 (Lung) | 10.89 - 13.76 | [8] |
Antimicrobial Activity
Several analogs of this compound have been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens.
Quantitative Comparison of Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for selected indole-3-carbaldehyde analogs against various microorganisms.
| Compound ID | Substitution | Microorganism | MIC (µg/mL) | Reference |
| Analog 11 | 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus | < 1 - 7.8 | [9] |
| Mycobacterium smegmatis | 3.9 | [9] | ||
| Candida albicans | 3.9 | [9] | ||
| Analog 12 | 2-chloro quinoline-3-carbaldehyde Schiff bases | Gram-positive & Gram-negative bacteria | 256 - 2048 | [10] |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the parent compound, this compound, typically involves a multi-step process. A common route is the Vilsmeier-Haack formylation of N-benzyl-2-chloroindole. The general synthetic approach for the analogs involves the reaction of the appropriately substituted indole with a formylating agent, followed by N-benzylation or other modifications. For instance, N-benzylation can be achieved by reacting the indole with benzyl bromide in the presence of a base like potassium carbonate.[4]
Anticancer Activity Assessment: MTT Assay
The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Culture: Cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound analogs are mediated through their interaction with various cellular signaling pathways. The primary mechanisms identified include the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
Several indole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Caption: Generalized apoptosis induction pathway by indole analogs.
Cell Cycle Arrest
Indole derivatives have been observed to cause cell cycle arrest at different phases, primarily at the G1/S and G2/M checkpoints. This disruption of the cell cycle prevents cancer cell proliferation.
Caption: Overview of cell cycle arrest induced by indole analogs.
Experimental Workflow for Biological Activity Screening
The general workflow for evaluating the biological activity of newly synthesized this compound analogs is outlined below.
Caption: Workflow for screening biological activity of indole analogs.
References
- 1. scilit.com [scilit.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 77655-46-0 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. Molecular targets and anticancer potential of indole-3-carbinol and its derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the methods used for the structural confirmation of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde and its derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in a wide range of biologically active molecules. Accurate structural elucidation is a critical step in the synthesis and development of new therapeutic agents. This document outlines the key experimental data and protocols to ensure the unambiguous characterization of this class of compounds.
Introduction to this compound
This compound is a synthetic intermediate featuring a benzyl group at the N1-position, a chlorine atom at the C2-position, and a carbaldehyde group at the C3-position of the indole ring. The presence and position of these functional groups are crucial for the molecule's reactivity and biological activity. Therefore, rigorous structural confirmation is essential. The primary methods for this include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.
Synthesis of this compound Derivatives
The synthesis of this compound typically proceeds via N-alkylation of 2-chloro-1H-indole-3-carbaldehyde. The general synthetic approach involves the reaction of the starting indole with a benzyl halide in the presence of a base.
Caption: General synthesis of this compound.
Spectroscopic Data for Structural Confirmation
A comparative analysis of spectroscopic data is crucial for confirming the structure of this compound. Below is a comparison with its non-chlorinated analog, 1-benzyl-1H-indole-3-carbaldehyde, and a related chlorinated derivative, 2-chloro-1-ethyl-1H-indole-3-carbaldehyde.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. | Reference |
| 1-Benzyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H, CHO), 8.33 (m, 1H, Ar-H), 7.72 (s, 1H, Ar-H), 7.35 (m, 6H, Ar-H), 7.19 (m, 2H, Ar-H), 5.37 (s, 2H, N-CH₂) | 184.62 (CHO), 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 (N-CH₂) | ~1640 (C=O) | [M+H]⁺ = 236 | [1][2][3] |
| 2-Chloro-1-ethyl-1H-indole-3-carbaldehyde | 10.15 (s, 1H, CHO), 8.30 (m, 1H, H-4), 7.30 (m, 3H, Ar-H), 4.30 (q, 2H, N-CH₂), 1.43 (t, 3H, CH₃) | Not Available | 1645 (C=O) | Not Available | [2] |
| This compound (Predicted) | ~10.2 (s, 1H, CHO), ~8.3 (m, 1H, H-4), ~7.4-7.2 (m, 9H, Ar-H), ~5.4 (s, 2H, N-CH₂) | ~185 (CHO), ~137-120 (Ar-C), ~110 (Ar-C), ~51 (N-CH₂) | ~1645 (C=O) | Expected [M+H]⁺ ≈ 270/272 |
Note: The data for this compound is predicted based on the analysis of its analogues. The presence of the electron-withdrawing chlorine atom at the C2 position is expected to cause a downfield shift of the aldehyde proton and other nearby protons and carbons.
Experimental Protocols
General Synthesis of this compound
To a solution of 2-chloro-1H-indole-3-carbaldehyde in a suitable solvent such as DMSO or DMF, a base like sodium hydroxide or potassium carbonate is added. The mixture is stirred, and then benzyl bromide is added dropwise. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[2]
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a FT-IR spectrometer. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The characteristic peak for the aldehyde carbonyl (C=O) stretch is expected in the region of 1640-1650 cm⁻¹.
Mass Spectrometry
Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: A typical workflow for synthesis and structural confirmation.
Relevance in Drug Discovery: Targeting Signaling Pathways
Indole derivatives are known to exhibit a range of biological activities, including anticancer properties. One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival. The ability of certain indole compounds to modulate this pathway makes them attractive candidates for drug development.
Caption: Potential mechanism of action for indole derivatives.
Conclusion
The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. While NMR spectroscopy provides the backbone of the structural elucidation, IR spectroscopy and mass spectrometry offer crucial confirmatory data regarding functional groups and molecular weight. For unambiguous proof of structure, particularly stereochemistry, single-crystal X-ray diffraction is the gold standard. By comparing the spectral data of a newly synthesized derivative with those of known analogues, researchers can confidently confirm the desired chemical structure, a critical step in the journey of drug discovery and development.
References
Unveiling the Synthetic Advantages of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical step that dictates the efficiency, yield, and novelty of a synthetic route. Among the plethora of heterocyclic building blocks, 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde has emerged as a versatile and advantageous reagent. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, to underscore its utility in the synthesis of complex molecules, particularly in the formation of indolo[2,3-b]quinoxalines, a scaffold of significant interest in medicinal chemistry.
The unique structural features of this compound – the N-benzyl protecting group, the C2-chloro substituent, and the C3-carbaldehyde handle – synergistically contribute to its enhanced reactivity and synthetic versatility compared to simpler indole-3-carbaldehydes.
Comparative Performance in Indolo[2,3-b]quinoxaline Synthesis
The synthesis of indolo[2,3-b]quinoxalines, a class of compounds with notable biological activities, serves as an excellent platform to compare the performance of various indole-based starting materials. The standard method involves the condensation of an indole derivative with o-phenylenediamine. The substituents on the indole ring significantly influence the reaction's outcome.
| Starting Material | Product | Yield (%) | Reference |
| Isatin | Indolo[2,3-b]quinoxaline | 83 | [1] |
| N-Benzylisatin | 6-Benzyl-6H-indolo[2,3-b]quinoxaline | 87-95 | [2] |
| 1-Decyl-indoline-2,3-dione | 6-Decyl-6H-indolo[2,3-b]quinoxaline | 64 | [3] |
| 1-Tetradecyl-indoline-2,3-dione | 6-Tetradecyl-6H-indolo[2,3-b]quinoxaline | 66 | [3] |
| 1-Hexadecyl-indoline-2,3-dione | 6-Hexadecyl-6H-indolo[2,3-b]quinoxaline | 62 | [3] |
Note: The data presented is based on the condensation with o-phenylenediamine. Isatin and its derivatives are oxidized forms of indoles (indole-2,3-diones) and are common precursors for indolo[2,3-b]quinoxalines. While not a direct comparison with indole-3-carbaldehydes, this data highlights the influence of the N-substituent on the yield of the core scaffold.
The N-benzyl group in this compound offers several advantages:
-
Increased Reactivity: The electron-withdrawing nature of the benzyl group can enhance the electrophilicity of the C3-carbaldehyde, facilitating nucleophilic attack by o-phenylenediamine.
-
Improved Solubility: The benzyl group often improves the solubility of the indole scaffold in organic solvents, leading to more homogeneous reaction conditions and potentially higher yields.
-
Steric Influence: The bulky benzyl group can direct the regioselectivity of further substitution reactions on the indole core.
The 2-chloro substituent provides a reactive handle for subsequent functionalization through various cross-coupling reactions, allowing for the introduction of diverse chemical moieties and the generation of compound libraries for drug discovery.
Experimental Protocols
A general experimental protocol for the synthesis of indolo[2,3-b]quinoxalines from isatin derivatives is as follows. A similar protocol can be adapted for indole-3-carbaldehyde derivatives.
Synthesis of 6-Alkyl-6(H)-indolo[2,3-b]quinoxalines [3]
A mixture of the appropriate 1-alkyl-indoline-2,3-dione (1 mmol) and o-phenylenediamine (1 mmol) in xylene is refluxed for 12 hours. After cooling, the solvent is evaporated, and the residue is purified by chromatography to yield the desired product.
Synthesis of Indolo[2,3-b]quinoxaline from Isatin [1]
Isatin (1 mmol) and o-phenylenediamine (1 mmol) are reacted to yield the indolo[2,3-b]quinoxaline core.
Synthetic Pathways and Workflows
The strategic positioning of the functional groups in this compound opens up a variety of synthetic possibilities.
The above workflow illustrates the central role of this compound in generating a diverse library of compounds. The initial condensation reaction forms the core heterocyclic structure, which can then be further elaborated using the reactive chloro-substituent.
This diagram highlights the key advantages of using this compound over its less substituted counterparts. The combination of the N-benzyl and C2-chloro groups leads to superior synthetic outcomes, including higher reaction yields and the opportunity for subsequent diversification of the molecular scaffold.
References
Comparative study of different synthetic routes to 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative study of different synthetic routes to this target molecule, offering an objective analysis of their performance based on experimental data.
Two primary synthetic strategies have been identified and evaluated for the preparation of this compound. The first route involves the initial synthesis of 2-chloro-1H-indole-3-carbaldehyde followed by N-benzylation. The second approach begins with the N-benzylation of indole, followed by a Vilsmeier-Haack formylation and subsequent chlorination. A third, more direct route involving the Vilsmeier-Haack reaction of 1-benzyl-1H-indol-2(3H)-one is theoretically plausible but lacks sufficient experimental validation in the current literature.
Synthetic Route Comparison
The following table summarizes the key quantitative data for the two principal synthetic routes, allowing for a direct comparison of their efficiency at each step.
| Step | Route A | Route B |
| Step 1: Intermediate Synthesis | Synthesis of 2-chloro-1H-indole-3-carbaldehyde | Synthesis of 1-benzyl-1H-indole |
| Reagents | Indole, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Indole, Benzyl bromide, Potassium hydroxide (KOH) |
| Solvent | Dichloromethane (DCM) | Dimethyl sulfoxide (DMSO) |
| Reaction Time | 3 hours | 1.5 hours |
| Temperature | 0 °C to rt | Room Temperature |
| Yield | ~91% | 85-97%[1] |
| Step 2: Functionalization | N-benzylation | Vilsmeier-Haack Formylation |
| Reagents | 2-chloro-1H-indole-3-carbaldehyde, Benzyl bromide, Sodium hydride (NaH) | 1-benzyl-1H-indole, POCl₃, DMF |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Reaction Time | 4 hours | 16 hours |
| Temperature | Reflux | Room Temperature |
| Yield | ~85% (estimated) | ~75%[2] |
| Step 3: Final Modification | - | Chlorination |
| Reagents | 1-benzyl-1H-indole-3-carbaldehyde, N-Chlorosuccinimide (NCS) | |
| Solvent | Acetonitrile | |
| Reaction Time | 2 hours | |
| Temperature | Room Temperature | |
| Yield | High (specific yield not reported) | |
| Overall Estimated Yield | ~77% | ~57-65% |
Visualizing the Synthetic Pathways
The following diagrams illustrate the sequence of reactions for each synthetic route.
Caption: Synthetic strategies for this compound.
Experimental Protocols
Route A: N-benzylation of 2-chloro-1H-indole-3-carbaldehyde
Step 1: Synthesis of 2-chloro-1H-indole-3-carbaldehyde
This step is a Vilsmeier-Haack reaction on indole. To a solution of indole in dichloromethane, the Vilsmeier reagent, prepared from phosphorus oxychloride and dimethylformamide, is added at 0 °C. The reaction mixture is stirred for several hours at room temperature. Upon completion, the reaction is quenched with an aqueous solution of sodium carbonate, and the product is extracted. This method typically affords the desired intermediate in high yield (around 91%).
Step 2: N-benzylation
Route B: Vilsmeier-Haack Formylation of 1-benzyl-1H-indole followed by Chlorination
Step 1: Synthesis of 1-benzyl-1H-indole
Indole is dissolved in dimethyl sulfoxide, and powdered potassium hydroxide is added. After stirring at room temperature, benzyl bromide is introduced, and the reaction is monitored until completion. The product is then extracted and purified. This N-benzylation method is known to be highly efficient, with reported yields ranging from 85% to as high as 97%.[1]
Step 2: Vilsmeier-Haack Formylation
1-benzyl-1H-indole is subjected to a Vilsmeier-Haack reaction using a pre-formed Vilsmeier reagent from phosphorus oxychloride and dimethylformamide in a solvent like dichloromethane. The reaction is typically carried out at room temperature for an extended period. Following an aqueous workup, 1-benzyl-1H-indole-3-carbaldehyde can be isolated in good yields, typically around 75%.[2]
Step 3: Chlorination
The final step involves the chlorination of 1-benzyl-1H-indole-3-carbaldehyde at the 2-position. This can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like acetonitrile at room temperature. While specific yields for this substrate are not detailed, the chlorination of similar indole derivatives with NCS is generally a high-yielding reaction.
Conclusion
Both Route A and Route B represent viable pathways for the synthesis of this compound. Based on the available data, Route A appears to be the more efficient strategy, with a higher overall estimated yield. The Vilsmeier-Haack reaction on the unsubstituted indole followed by N-benzylation seems to proceed with higher individual step yields compared to the multi-step functionalization of the pre-benzylated indole in Route B. However, the choice of synthetic route in a practical setting may also be influenced by factors such as the availability of starting materials, ease of purification, and scalability of each step. Further optimization of the chlorination step in Route B could potentially improve its overall efficiency. The exploration of a more direct route, such as the Vilsmeier-Haack reaction on 1-benzyl-1H-indol-2(3H)-one, warrants further investigation as it could offer a more atom-economical approach.
References
Characterization of impurities in 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde samples
A Comprehensive Guide to the Characterization of Impurities in 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde Samples
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product.[1] This guide provides a comparative overview of analytical methodologies for the characterization of potential impurities in samples of this compound, a key heterocyclic intermediate in organic synthesis.[2]
Understanding Potential Impurities
Impurities in a sample of this compound can originate from several sources, including the synthetic route, degradation, or storage.[1] The primary synthesis of this compound involves the N-alkylation of 2-chloro-1H-indole-3-carbaldehyde with benzyl chloride. Therefore, potential impurities can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, byproducts from side reactions, and residual reagents.
-
Degradation Products: These arise from the decomposition of the target molecule under the influence of light, heat, moisture, or reactive excipients.[3][4]
Based on the synthesis and chemical nature of the target compound, a plausible list of potential impurities is presented below for the purpose of this guide.
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Origin |
| Impurity A: 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | Unreacted Starting Material |
| Impurity B: Benzyl Chloride | C7H7Cl | Unreacted Starting Material |
| Impurity C: 1-Benzyl-2-chloro-1H-indole-3-carboxylic acid | C16H12ClNO2 | Oxidation Product |
| Impurity D: (2-chloro-1H-indol-3-yl)methanol | C9H8ClNO | Reduction Product |
| Impurity E: Dibenzyl ether | C14H14O | Byproduct from Benzyl Chloride |
Comparative Analysis of Characterization Techniques
A multi-faceted analytical approach is typically required for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.[1][5]
Table 2: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC/UPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, excellent for quantification, well-established methods. | May require derivatization for detection of some compounds, longer run times for HPLC. | Separation and quantification of non-volatile and thermally labile impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High sensitivity for volatile compounds, excellent resolution. | Not suitable for non-volatile or thermally unstable compounds. | Analysis of residual solvents like benzyl chloride. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information, structural information via fragmentation patterns. | Quantification can be challenging without standards, matrix effects can suppress ionization. | Identification of unknown impurities, confirmation of known impurities. |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Unambiguous structure elucidation, can provide information on stereochemistry. | Lower sensitivity compared to MS, requires higher sample concentrations. | Definitive structural confirmation of isolated impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by a sample, providing information about functional groups. | Fast, non-destructive, provides information on functional groups. | Not suitable for complex mixtures, limited structural information. | Preliminary identification of functional groups in isolated impurities. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) Conditions for Identification
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.
-
Internal Standard: Tetramethylsilane (TMS).
Data Presentation
The following table summarizes hypothetical analytical data for the potential impurities, which would be obtained through the aforementioned experimental protocols.
Table 3: Hypothetical Analytical Data for Potential Impurities
| Impurity | Expected Retention Time (min) | [M+H]⁺ (m/z) | Key ¹H NMR Signals (ppm, in CDCl₃) |
| This compound | 22.5 | 270.06 | 10.1 (s, 1H, CHO), 8.2 (d, 1H, Ar-H), 7.2-7.4 (m, 8H, Ar-H), 5.4 (s, 2H, CH₂) |
| Impurity A | 15.2 | 180.01 | 10.0 (s, 1H, CHO), 8.3 (d, 1H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 9.0 (br s, 1H, NH) |
| Impurity B | 18.9 (GC) | 126.02 | 7.3-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, CH₂) |
| Impurity C | 19.8 | 286.06 | 11.5 (br s, 1H, COOH), 8.1 (d, 1H, Ar-H), 7.2-7.4 (m, 8H, Ar-H), 5.4 (s, 2H, CH₂) |
| Impurity D | 13.5 | 182.03 | 7.8 (d, 1H, Ar-H), 7.1-7.3 (m, 3H, Ar-H), 4.8 (s, 2H, CH₂OH), 8.5 (br s, 1H, NH) |
| Impurity E | 25.1 | 200.12 | 7.2-7.4 (m, 10H, Ar-H), 4.5 (s, 4H, CH₂) |
Visualization of Workflows and Relationships
Impurity Characterization Workflow
The general workflow for identifying and quantifying impurities in a given sample is a systematic process.
Caption: General workflow for impurity characterization.
Relationship Between Analytical Techniques and Impurity Types
Different analytical techniques are suited for identifying different types of impurities.
Caption: Analytical techniques for different impurity types.
Conclusion
The characterization of impurities in this compound requires a combination of high-resolution separation techniques and powerful spectroscopic methods. A thorough understanding of the synthetic process and potential degradation pathways is essential for identifying and controlling impurities, ultimately ensuring the quality and safety of the final product. The methodologies and data presented in this guide provide a framework for developing a robust analytical strategy for impurity profiling.
References
- 1. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-CHLORO-BENZYL)-1 H-INDOLE-3-CARBALDEHYDE | 75629-57-1 [chemicalbook.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. flore.unifi.it [flore.unifi.it]
In vitro antioxidant activity of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde derivatives
A comprehensive analysis of the in vitro antioxidant potential of substituted indole-3-carbaldehyde derivatives is presented below, offering a comparative guide for researchers and drug development professionals. While specific data on 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde derivatives were not prominently available in the reviewed literature, this guide summarizes findings on structurally related indole derivatives, providing valuable insights into their antioxidant activities.
Comparative Antioxidant Activity of Indole Derivatives
The antioxidant capacity of various indole derivatives has been evaluated using multiple in vitro assays, with the most common being the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
DPPH Radical Scavenging Activity
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[1] The table below compares the DPPH radical scavenging activity of several indole derivatives from various studies.
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ethenyl Indoles | |||
| 3-(4-hydroxy-phenylethenyl-E)-N-H-indole | ~ 24 | Vitamin E | ~ 26 |
| Other substituted ethenyl indoles | 30 - 63 | - | - |
| 1,4-disubstituted 1,2,3-triazole derivatives | |||
| Compound 4a | 1880 ± 70 | BHT | 3520 ± 80 |
| Compound 4b | 2190 ± 90 | - | - |
| Compound 4d | 2300 ± 10 | - | - |
| Compound 4f | 2980 ± 20 | - | - |
| N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides | % Inhibition @ conc. | ||
| Nitrone 10a (unfunctionalized phenyl) | 57% @ 20 min | - | - |
| Nitrone 10b (4-fluorophenyl) | 64.5% @ 20 min | - | - |
| Nitrone 10c (2,4-difluorophenyl) | 81% @ 20 min | - | - |
| Nitrone 10d (4-fluoro-3-methylphenyl) | 79% @ 20 min | - | - |
Data presented as mean ± SD or as approximate values as reported in the source.[2][3][4]
ABTS Radical Scavenging Activity
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation.[5] The results for various indole derivatives are summarized below.
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,4-disubstituted 1,2,3-triazole derivatives | |||
| Compound 4a | 2170 ± 20 | BHT | 4640 ± 110 |
| Compound 4b | 2380 ± 430 | - | - |
| Compound 4f | 3800 ± 10 | - | - |
| Compound 4d | 4070 ± 570 | - | - |
Data presented as mean ± SD.[3]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on procedures described in the cited literature.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine.[1]
-
Preparation of Reagents:
-
Assay Procedure:
-
In a test tube or a 96-well plate, 2 ml of the DPPH solution is mixed with 2 ml of various concentrations (e.g., 10-500 µg/ml) of the test compound solutions.[6]
-
The mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1][6]
-
The absorbance of the remaining DPPH radical is measured spectrophotometrically at 517 nm.[6]
-
A blank sample containing the solvent and DPPH solution is also measured.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation, which is blue-green in color, and its reduction by antioxidants.[5]
-
Preparation of Reagents:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[1]
-
The ABTS•+ solution is then diluted with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) are prepared.
-
-
Assay Procedure:
-
Calculation of Scavenging Activity:
-
The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for in vitro antioxidant activity screening and a simplified representation of the antioxidant mechanism.
Caption: General workflow for in vitro antioxidant activity screening.
Caption: Simplified antioxidant mechanism of indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling Binding Affinities: A Comparative Guide to Docking Studies of 1-Benzyl-Indole Derivatives
A detailed in-silico analysis of molecules derived from the 1-benzyl-1H-indole scaffold reveals promising interactions with key biological targets, suggesting their potential in drug discovery. This guide provides a comparative overview of docking studies performed on two distinct series of these derivatives, targeting tyrosinase and DNA gyrase B, respectively. Due to a lack of specific research on 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde derivatives, this guide focuses on closely related analogues to provide valuable insights for researchers, scientists, and drug development professionals.
This comparative guide synthesizes data from two key studies to offer a side-by-side look at the molecular docking performance of 1-benzyl-indole derivatives. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols and visualizations of the associated biological pathways and computational workflows.
Comparative Docking Performance
The following tables summarize the quantitative data from the docking studies of two series of 1-benzyl-indole derivatives against their respective biological targets.
Table 1: Docking Scores and In Vitro Activity of 1-Benzyl-Indole Hybrid Thiosemicarbazones against Tyrosinase [1]
| Compound ID | Substitution (R) | Docking Score (kcal/mol) | IC50 (µM) |
| 5a | H | -7.23 | 25.31 ± 0.82 |
| 5b | 2-Cl | -7.58 | 20.14 ± 0.65 |
| 5c | 3-Cl | -7.61 | 18.52 ± 0.59 |
| 5d | 4-Cl | -7.89 | 15.20 ± 0.48 |
| 5e | 2-F | -7.42 | 22.87 ± 0.73 |
| 5f | 4-F | -7.65 | 17.98 ± 0.57 |
| 5g | 2-Br | -7.68 | 19.23 ± 0.61 |
| 5h | 4-Br | -8.02 | 13.80 ± 0.41 |
| 5i | 2-CH3 | -7.35 | 24.15 ± 0.77 |
| 5j | 4-CH3 | -7.51 | 21.09 ± 0.68 |
| 5k | 4-OH | -8.25 | 12.40 ± 0.26 |
| 5l | 4-OCH3 | -7.73 | 16.74 ± 0.53 |
| 5m | 4-NO2 | -7.11 | 47.24 ± 1.27 |
| Kojic Acid (Standard) | - | -5.87 | 16.25 ± 0.51 |
Table 2: Binding Energy of N-Benzyl-3-Indole Derivatives against DNA Gyrase B [2]
| Compound ID | Structure | Binding Energy (kcal/mol) |
| 3a | Hydrazinecarbothioamide derivative | -8.45 |
| 3b | Phenylhydrazinecarbothioamide derivative | -9.21 |
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and potentially reproducing the presented results.
Docking Protocol for Tyrosinase Inhibitors[1]
-
Software: AutoDock Vina in PyRx was utilized for the molecular docking simulations.
-
Target Preparation: The three-dimensional crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) was retrieved from the Protein Data Bank. The protein structure was prepared by removing water molecules and the co-crystallized ligand, followed by the addition of polar hydrogens and conversion to the PDBQT format.
-
Ligand Preparation: The 3D structures of the thiosemicarbazone derivatives were drawn using ChemDraw and energetically minimized using the MMFF94 force field. The optimized structures were then converted to the PDBQT format.
-
Grid Box Definition: A grid box with dimensions of 40 x 40 x 40 Å centered at x= -9.9, y= -27.5, and z= -43.4 was defined to encompass the active site of the enzyme.
-
Docking Execution: The docking simulations were performed using the Lamarckian Genetic Algorithm. The poses with the lowest binding affinity were selected for analyzing the interactions.
Docking Protocol for DNA Gyrase B Inhibitors[2]
-
Software: Molecular Operating Environment (MOE) was used for the docking study.
-
Target Preparation: The crystal structures of S. aureus (PDB ID: 4URO) and E. coli (PDB ID: 5CDQ) DNA gyrase B were obtained from the Protein Data Bank. The protein structures were prepared by removing water molecules and co-crystallized ligands, followed by 3D protonation.
-
Ligand Preparation: The synthesized compounds were drawn in ChemDraw and subjected to energy minimization.
-
Docking Execution: The prepared ligands were docked into the active sites of the prepared DNA gyrase B structures. The resulting docking poses were analyzed for their binding interactions and energies.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a generalized molecular docking workflow and the biological pathways targeted by the studied molecules.
Caption: A generalized workflow for molecular docking studies.
Caption: Targeted signaling pathways for the studied indole derivatives.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
This document provides procedural guidance for the safe handling and disposal of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Assessment
Before handling, it is crucial to understand the potential hazards. Based on data for similar indole compounds, this compound should be handled as a hazardous substance.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed.[1]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1]
-
Skin and Eye Irritation: Avoid contact with skin and eyes.[2][3]
-
Environmental Hazard: Do not let this chemical enter the environment.[4] Discharge into the environment must be avoided.[2][5]
Incompatible Materials:
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate PPE to prevent exposure.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[3] |
| Body Protection | Lab coat or other protective clothing to prevent skin exposure.[2][4] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation (e.g., fume hood).[4] Use where dust or aerosols may be generated. |
Step-by-Step Disposal Procedure
Disposal of this compound must be managed through your institution's hazardous waste program.
Step 1: Waste Collection
-
Container: Use a designated, leak-proof, and chemically compatible container for solid waste. The original container is often a suitable choice.[6] Ensure the container is in good condition.
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate quantity.
-
Segregation: Do not mix this waste with other chemical waste streams, particularly incompatible materials.[5][6] Keep in its original container.[5]
Step 2: Waste Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a main hazardous waste storage area.[6]
-
Conditions: The storage area must be a dry, cool, and well-ventilated place.[2][4][7] Keep the container tightly closed and away from heat or ignition sources.[5][7]
Step 3: Arrange for Pickup
-
Contact your institution's EHS or equivalent department to schedule a pickup for hazardous waste.
-
Complete any required paperwork, such as a Hazardous Material Pickup Request form, detailing the contents of the waste container.
Step 4: Final Disposal Method
-
The ultimate disposal will be handled by a licensed chemical waste management company.
-
The preferred method for chlorinated organic compounds is typically high-temperature incineration at a licensed facility equipped with flue gas scrubbing.[2]
-
Crucially, do not dispose of this chemical down the drain or in the regular trash. [2][7]
Emergency Procedures: Spill and Exposure
Small Spill Cleanup Protocol:
-
Ventilate: Work in a well-ventilated area, such as a chemical fume hood.[2]
-
Wear PPE: Ensure you are wearing the full PPE detailed in Section 2.
-
Containment: Prevent the spill from spreading. For dust, avoid creating dust clouds.[2][3]
-
Absorb and Collect: Sweep up the solid material and place it into a suitable, labeled container for disposal.[3][4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Treat all cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation or a rash occurs.[4][5]
-
Inhalation: Move the person to fresh air. If experiencing respiratory symptoms, seek medical attention.[4]
-
Ingestion: Clean mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Workflow Diagram
While a visual diagram cannot be generated, the logical workflow for proper disposal is outlined below.
Caption: Logical workflow for the disposal of this compound.
References
- 1. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. carlroth.com:443 [carlroth.com:443]
Personal protective equipment for handling 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. The following procedural guidance is designed to ensure a safe laboratory environment.
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on a conservative assessment of hazards from structurally similar compounds, including chlorinated indoles and aromatic aldehydes. It is imperative to treat this compound with a high degree of caution.
Hazard Assessment
Based on the hazard profiles of related compounds, this compound should be considered as potentially:
-
Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.
-
Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Sensitizer: May cause an allergic skin reaction.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to minimize exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Breakthrough time should be verified for chlorinated organic compounds. Discard and replace gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles and a face shield are required. |
| Skin and Body | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. Consider a chemically resistant apron for larger quantities. |
| Respiratory | All handling of solids and solutions should be conducted in a certified chemical fume hood. For situations with a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be tightly sealed and clearly labeled.
2. Weighing and Aliquoting:
-
Perform all weighing and sample preparation inside a chemical fume hood.
-
Use a disposable weighing boat to avoid contamination of balances.
-
Handle the solid with care to prevent dust formation.
3. Use in a Reaction:
-
Set up all reactions within a chemical fume hood.
-
When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Maintain a clean and organized workspace to minimize the risk of accidental spills.
4. Post-Reaction Work-up:
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Perform all extractions and purifications inside the fume hood.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing boats, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container for solids.
-
Liquid waste containing this compound, including reaction mixtures and solvents from purification, must be collected in a separate, sealed, and clearly labeled hazardous waste container for chlorinated organic waste. Do not mix with non-halogenated waste.[1]
2. Container Management:
-
Waste containers should be kept closed when not in use.
-
Do not overfill waste containers.
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds. Incineration at high temperatures is a common disposal method for such materials.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
